molecular formula C10H15N B159346 N-Isopropyl-M-toluidine CAS No. 10219-26-8

N-Isopropyl-M-toluidine

Cat. No.: B159346
CAS No.: 10219-26-8
M. Wt: 149.23 g/mol
InChI Key: IGDKJXXPUDSVMV-UHFFFAOYSA-N
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Description

N-Isopropyl-m-toluidine is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis and chemical research. Its structure, featuring both a meta-methyl and an N-isopropyl group on the aniline core, makes it a versatile building block for constructing more complex nitrogen-containing compounds. In research contexts, it is utilized in the synthesis of heterocyclic structures and azo compounds, which have applications in the development of dyes and functional materials . The compound also acts as a model substrate in computational and kinetic studies to understand the reactivity of aromatic amines with various radical species, such as NH₂ radicals, providing key insights into reaction mechanisms and degradation pathways relevant to environmental and combustion chemistry . Furthermore, aniline-like compounds, as a class, are of significant interest in fuel research for high-throughput screening of anti-knock additives, highlighting the potential of such structures in materials science beyond synthetic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDKJXXPUDSVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402323
Record name 3-Methyl-N-(propan-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10219-26-8
Record name 3-Methyl-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOPROPYL-M-TOLUIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropyl-M-toluidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Isopropyl-M-toluidine, a substituted aromatic amine. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and structural visualizations to support laboratory and developmental applications.

Core Chemical and Physical Properties

This compound, with the CAS number 10219-26-8, is a derivative of m-toluidine.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental and computational applications.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1]
IUPAC Name 3-methyl-N-propan-2-ylaniline[1]
CAS Number 10219-26-8[1][2]
Monoisotopic Mass 149.120449483 Da[1][2]
Topological Polar Surface Area 12 Ų[1][2]
Complexity 109[1][2]
Rotatable Bond Count 2[2]
Heavy Atom Count 11[2]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a methyl group at the meta position and an isopropylamino group.

  • SMILES: CC1=CC(=CC=C1)NC(C)C

  • InChI: InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-alkyl-m-toluidines is through the alkylation of m-toluidine.[3] The following protocol is adapted from established procedures for similar compounds.[3]

Materials:

  • m-Toluidine

  • Isopropyl iodide

  • 10% Sodium hydroxide solution

  • Benzene (or another suitable organic solvent)

  • Anhydrous potassium hydroxide flakes

  • Sealed reaction vessel (e.g., pressure bottle)

Procedure:

  • In a sealed reaction vessel, combine m-toluidine and a molar equivalent of isopropyl iodide.

  • To facilitate the reaction, gently warm the sealed vessel in a water bath to 70-80°C. The reaction may require several days to reach completion.[3]

  • After the reaction period, cool the vessel and carefully open it.

  • Liberate the free amine by adding a 10% sodium hydroxide solution with vigorous shaking. An ethereal solvent may be added to aid in extraction.

  • Perform a steam distillation on the resulting milky suspension. Collect approximately 2 liters of distillate for a 0.3 mole scale reaction.[3]

  • Saturate the distillate with sodium chloride and extract it with three portions of benzene.

  • Dry the combined benzene extracts overnight with flaked potassium hydroxide.

  • Decant the dried solution and remove the benzene by distillation.

  • Distill the remaining crude product under reduced pressure to obtain pure this compound.

Analytical Methods for Characterization

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

1. Gas Chromatography-Mass Spectrometry (GC-MS):

This method is suitable for the sensitive and selective quantification of this compound, especially at low concentrations.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create working standards by serial dilution.

  • GC Conditions (Example):

    • Column: A suitable capillary column for aromatic amines.

    • Oven Temperature Program: Start at 100 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, and hold for 2 minutes.[4]

    • Injector and Detector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound.

2. High-Performance Liquid Chromatography (HPLC-UV):

HPLC-UV is a cost-effective method for routine quality control and quantification.

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer, such as ammonium formate or sodium phosphate.[5]

  • Column: A reversed-phase column, such as a C18 column. For isomer separation, specialized columns like Primesep 200 can be used.[5]

  • Detection: UV detection at a wavelength around 250 nm.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Statements: H302, H315, H319, H335.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Handle the substance in a well-ventilated area or under a chemical fume hood.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis of this compound.

cluster_structure Chemical Structure of this compound structure CC1=CC(=CC=C1)NC(C)C

Caption: Chemical structure of this compound.

start Start: m-Toluidine & Isopropyl Iodide reaction Alkylation Reaction (70-80°C, sealed vessel) start->reaction workup Workup: Addition of NaOH reaction->workup extraction Steam Distillation & Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification: Distillation under Reduced Pressure drying->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Characteristics of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical characteristics of N-Isopropyl-M-toluidine (CAS No: 10219-26-8). The information herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is presented in a structured format for ease of reference, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound, also known as N-isopropyl-3-methylaniline, is an aromatic amine.[1] Its physical state and behavior are dictated by a combination of its molecular structure, including the presence of a secondary amine group and the aromatic ring. These features influence its intermolecular forces, such as van der Waals forces and the capacity for hydrogen bonding, which in turn determine its macroscopic physical properties.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₅N[1][4]
Molecular Weight 149.23 g/mol [1][4]
Boiling Point Not explicitly found for the meta isomer. Isomeric compounds have boiling points in the range of 199-204 °C.[5][6]
Density Not explicitly found. The parent compound, m-toluidine, has a density of 0.999 g/mL at 25 °C.[6]
Refractive Index Not explicitly found. The parent compound, m-toluidine, has a refractive index of 1.567 at 20 °C.[6]
Solubility Expected to have low solubility in water and higher solubility in organic solvents, typical for aromatic amines.[5][7][8]
Appearance Typically a colorless to pale yellow liquid with a characteristic amine odor.[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this is a critical parameter for purification by distillation and for assessing its volatility.

Methodology: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.[9]

  • Heating: The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensation occurs in the condenser.

  • Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied to determine the normal boiling point.

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property used for substance identification and purity assessment.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior. The filled pycnometer is then weighed.

  • Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.[9]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10] It is a characteristic property that is sensitive to temperature and the wavelength of light used for measurement.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[11]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded from the thermometer attached to the instrument.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates these relationships.

G A Molecular Structure (C10H15N) B Intermolecular Forces (van der Waals, H-bonding) A->B determines C Physical State (Liquid at STP) B->C influences D Boiling Point B->D determines G Solubility B->G influences E Density C->E is a property of F Refractive Index C->F is a property of

Caption: Relationship between molecular structure and physical properties.

References

Spectroscopic Profile of N-Isopropyl-M-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropyl-M-toluidine (CAS: 10219-26-8), a secondary aromatic amine. Due to the limited availability of public experimental raw data, this document presents a combination of referenced information and high-quality predicted spectroscopic data for Nuclear Magnetic Resonance (NMR) and structural interpretations for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Introduction

This compound, with the molecular formula C₁₀H₁₅N, is a substituted aniline derivative. Its structural characterization is fundamental for its application in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. The NMR data is predicted, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH(CH₃ )₂1.20Doublet6H
Ar-CH₃ 2.30Singlet3H
-CH (CH₃)₂3.65Septet1H
NH 3.75Singlet (broad)1H
Ar-H 6.50 - 7.10Multiplet4H

Note: Predicted data is generated based on standard chemical shift libraries and algorithms. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH(C H₃)₂22.8
Ar-C H₃21.5
-C H(CH₃)₂46.5
Aromatic C -H112.0 - 129.0
Aromatic C -N148.0
Aromatic C -CH₃138.5

Note: Predicted data is generated based on standard chemical shift libraries and algorithms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.[1]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3350 - 3450N-HSecondary amine stretching
3000 - 3100C-HAromatic C-H stretching
2850 - 2970C-HAliphatic C-H stretching
1580 - 1620C=CAromatic ring stretching
1480 - 1520C=CAromatic ring stretching
1250 - 1350C-NC-N stretching
690 - 900C-HAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
149[M]⁺, Molecular ion
134[M - CH₃]⁺, Loss of a methyl group
106[M - C₃H₇]⁺, Loss of the isopropyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Spectrometer : 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Parameters : A spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Spectrometer : 75 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Acquisition Parameters : A spectral width of 0-220 ppm, and a relaxation delay of 2-5 seconds.

    • Number of Scans : 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. Alternatively, a diamond ATR (Attenuated Total Reflectance) accessory can be used by placing a drop of the sample directly onto the crystal.

  • Data Acquisition :

    • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range : 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16 to 32 scans are averaged to improve the signal-to-noise ratio.

    • Background : A background spectrum of the empty sample holder (KBr/NaCl plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis :

    • Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan Range : A mass-to-charge (m/z) range of 40-400 is typically sufficient to observe the molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Film/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Multiplicity) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure Structural Elucidation and Verification Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Workflow for Spectroscopic Analysis of a Chemical Sample.

References

An In-depth Technical Guide to the Synthesis of N-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of N-Isopropyl-3-methylaniline, a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

N-Isopropyl-3-methylaniline, also known as N-isopropyl-m-toluidine, is an N-alkylated aromatic amine. The introduction of the isopropyl group to the nitrogen atom of 3-methylaniline significantly alters its physical and chemical properties, making it a valuable building block in organic synthesis. Its structural motif is found in a range of molecules of interest, including agrochemicals and pharmaceutical agents. The synthesis of this compound is a critical step in the development of more complex molecular architectures.

Primary Synthetic Pathway: Reductive Amination

The most common and efficient method for the synthesis of N-Isopropyl-3-methylaniline is through the direct reductive amination of 3-methylaniline (m-toluidine) with acetone.[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This method is favored for its high selectivity, which avoids the over-alkylation often problematic in direct alkylation with alkyl halides.[3]

The overall reaction is as follows:

3-Methylaniline + Acetone → [Intermediate Iminium Ion] → N-Isopropyl-3-methylaniline

Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their relatively mild nature and good yields.[2][3] The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, at room temperature.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-Isopropyl-3-methylaniline via reductive amination.

Synthesis using Sodium Borohydride

This protocol is adapted from general procedures for the reductive amination of anilines.[2]

Materials:

  • 3-Methylaniline (m-toluidine)

  • Acetone

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methylaniline (1 equivalent) and anhydrous methanol.

  • Stir the solution at room temperature until the 3-methylaniline is fully dissolved.

  • Add acetone (1.5 to 2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled, stirring solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining aqueous layer, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Isopropyl-3-methylaniline.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination synthesis of N-substituted anilines, which can be expected to be similar for N-Isopropyl-3-methylaniline. Please note that actual yields and reaction times may vary depending on the specific reaction scale and conditions.

ParameterValueReference
Reactants 3-Methylaniline, Acetone[1]
Reducing Agent Sodium Borohydride (NaBH₄)[2]
Solvent Methanol[2]
Molar Ratio (Aniline:Acetone:NaBH₄) 1 : 1.5 : 1.5General Protocol
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Reaction Time 4 - 6 hoursGeneral Protocol
Typical Yield 80 - 95% (for similar reductive aminations)General Protocol

Visualizations

Synthesis Pathway

Synthesis_Pathway 3-Methylaniline 3-Methylaniline Intermediate_Imine Intermediate Iminium Ion 3-Methylaniline->Intermediate_Imine + Acetone Acetone Acetone Acetone->Intermediate_Imine Product N-Isopropyl-3-methylaniline Intermediate_Imine->Product + Reducing Agent (e.g., NaBH4) Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Dissolve 3-Methylaniline in Methanol Imine_Formation Add Acetone, Stir for 30 min Reactants->Imine_Formation Reduction Cool to 0-5 °C, Add NaBH4 Imine_Formation->Reduction Stirring Stir at RT for 4-6 hours Reduction->Stirring Quench Quench with 1M HCl Stirring->Quench Evaporation Remove Methanol Quench->Evaporation Basify Basify with NaHCO3 Evaporation->Basify Extraction Extract with DCM Basify->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-M-toluidine (CAS: 10219-26-8) is an aromatic amine derivative of m-toluidine.[1] As a substituted aniline, its chemical properties are of interest in various fields of organic synthesis and materials science. Understanding the interplay between its theoretical, computationally-derived properties and its experimentally determined characteristics is crucial for predicting its behavior, reactivity, and potential applications. This guide provides a comprehensive comparison of these properties, details relevant experimental protocols, and outlines the workflows used in its characterization.

Molecular Identity

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key identifiers.

IdentifierValueReference
IUPAC Name 3-methyl-N-propan-2-ylaniline[1]
CAS Number 10219-26-8[1]
Molecular Formula C₁₀H₁₅N[1][2]
Canonical SMILES CC1=CC(=C(C=C1)N(C(C)C)C)C[1]
InChIKey IGDKJXXPUDSVMV-UHFFFAOYSA-N[1]

Theoretical Properties and Computational Analysis

Computational chemistry provides valuable insights into the intrinsic properties of a molecule, often before it is synthesized. Methods like Density Functional Theory (DFT) are used to optimize molecular geometry and predict various electronic and physicochemical properties.[3][4]

Computed Physicochemical Data

The following properties for this compound have been calculated using computational models and are available in public databases.

PropertyValueReference
Molecular Weight 149.237 g/mol [2]
Monoisotopic Mass 149.120449483 Da[1][2]
Topological Polar Surface Area 12 Ų[1][2]
Complexity 109[1][2]
Rotatable Bond Count 2[2]
Heavy Atom Count 11[2]
Covalently-Bonded Unit Count 1[1]
Conceptual Computational Workflow

The prediction of theoretical properties follows a structured workflow. An initial 2D or 3D structure of the molecule is used as input for high-level quantum chemical calculations, which yield optimized geometries and a host of predicted properties.

G cluster_input Input Stage cluster_process Computational Process cluster_output Output Data Input Molecular Structure (this compound) DFT Quantum Calculation (e.g., DFT B3LYP/6-311G) Input->DFT GeomOpt Geometry Optimization DFT->GeomOpt PropCalc Property Calculation GeomOpt->PropCalc Output Predicted Properties (Energy, Spectra, Reactivity) PropCalc->Output

A conceptual workflow for computational property prediction.

Experimental Properties

Experimental data provides real-world validation of theoretical models. The following sections detail the known experimental characteristics of this compound.

Physical and Spectroscopic Data
PropertyMethod/TechniqueReference
¹H NMR Spectra Varian CFT-20 Instrument[1]
¹³C NMR Spectra Data available via SpectraBase[1]
FTIR Spectra CAPILLARY CELL: NEAT[1]
Raman Spectra Data available via SpectraBase[1]
Safety and Toxicology Profile

The toxicological properties have been established through experimental assays and are summarized by GHS classifications.[1][2]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
STOT, Single Exposure Category 3H335: May cause respiratory irritation

Experimental Protocols

Synthesis via Reductive Amination

A plausible and common method for synthesizing N-alkylated amines is through reductive amination. The following protocol is adapted from procedures for similar N-alkyl-m-toluidines.[5]

Reaction: m-Toluidine + Acetone → this compound

  • Reactant Mixing: In a suitable reaction vessel, mix m-toluidine (1.0 equivalent) and acetone (1.5-2.0 equivalents). A solvent such as methanol or ethanol can be used.

  • Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The temperature should be maintained below 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by slowly adding water. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

G Reactants Reactants: m-Toluidine Acetone Mixing Mix in Solvent (MeOH) Reactants->Mixing Reduction Add NaBH₄ (0-10°C) Mixing->Reduction Stirring Stir at RT (12-24h) Reduction->Stirring Workup Aqueous Work-up & Extraction Stirring->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Final Product: This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Analytical Characterization Workflow

To confirm the identity and purity of the synthesized product, a standard set of analytical techniques is employed. This workflow ensures the material meets the required specifications for further research.

  • Sample Preparation: A small amount of the purified product is dissolved in an appropriate solvent (e.g., CDCl₃ for NMR, hexane for GC-MS).

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the molecular structure. The integration, chemical shifts, and splitting patterns of the proton signals, along with the number of unique carbon signals, provide a detailed structural fingerprint.[6]

    • Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups, such as the N-H stretch (if secondary amine is present as an impurity) and aromatic C-H and C=C stretches.

  • Chromatographic Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm the molecular weight. The retention time from the GC indicates purity, while the mass spectrum provides the molecular ion peak corresponding to the product's mass.[7]

G cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Confirmation NMR->Structure IR->Structure Purity Purity Assessment GCMS->Purity MW Molecular Weight Verification GCMS->MW Final Characterized Compound Structure->Final Purity->Final MW->Final

References

N-Isopropyl-M-toluidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Isopropyl-M-toluidine: Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core molecular information for this compound.

Molecular and Physical Data

The essential molecular identifiers and properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular FormulaC10H15NPubChem[1], Guidechem[2]
Molecular Weight149.23 g/mol PubChem[1]
Monoisotopic Mass149.120449483 DaPubChem[1], Guidechem[2]

Chemical Structure and Identification

This compound, also known as N-Isopropyl-3-methylaniline, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methyl group and an isopropylamino group at positions 3 and 1, respectively.

cluster_main This compound cluster_properties Chemical Properties CompoundName This compound MolecularFormula Molecular Formula C10H15N CompoundName->MolecularFormula has MolecularWeight Molecular Weight 149.23 g/mol CompoundName->MolecularWeight has

Chemical Identity of this compound.

References

Solubility Profile of N-Isopropyl-M-toluidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of N-Isopropyl-M-toluidine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on outlining the expected qualitative solubility profile based on its chemical structure and analogy to similar compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₅N, is an aromatic amine.[1][2] Its molecular structure consists of a benzene ring substituted with a methyl group at the meta-position and an isopropylamino group. This structure, featuring both a non-polar aromatic ring and a secondary amine group capable of hydrogen bonding, governs its solubility behavior in different solvent systems. Understanding its solubility is paramount for its application in organic synthesis, formulation development, and as an intermediate in the manufacturing of various chemicals.

Qualitative Solubility Profile

Based on the general principles of solubility and data for structurally related compounds such as m-toluidine, N-methyl-m-toluidine, and N-ethyl-m-toluidine, the following qualitative solubility profile for this compound can be anticipated:

  • Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): this compound is expected to be readily soluble in polar protic solvents.[3][4] The amine group can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor, facilitating strong interactions with alcohol molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar amine group of this compound. For instance, p-toluidine is very soluble in acetone.[5]

  • Nonpolar Solvents (e.g., Toluene, Benzene, Diethyl Ether): this compound is expected to be highly soluble in nonpolar organic solvents.[3][4] The presence of the tolyl group and the isopropyl substituent contributes to its lipophilic character, favoring dissolution in nonpolar media through van der Waals forces. Toluidine isomers, in general, exhibit solubility in organic solvents like ether.[6]

  • Water: The solubility of this compound in water is expected to be low. While the amine group can form hydrogen bonds with water, the hydrophobic nature of the aromatic ring and the alkyl groups will limit its aqueous solubility. Similar compounds like N-Ethyl-m-toluidine have low water solubility.[4]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Toluenee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Methanole.g., 25
e.g., n-Heptanee.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.[4]

  • Equilibration: The mixture is agitated at a constant and controlled temperature using a mechanical shaker or a magnetic stirrer. The agitation should be continued for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][4]

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure the complete removal of solid particles from the saturated solution, centrifugation followed by careful decantation of the supernatant, or filtration using a chemically inert filter (e.g., PTFE syringe filter) that does not interact with the solute or solvent, is performed.[4]

  • Quantification of the Solute: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical method.

4.2.1. Gravimetric Analysis

This method is straightforward and reliable, particularly for non-volatile solutes.

Methodology:

  • A clean, dry, and empty container (e.g., an evaporating dish or a beaker) is accurately weighed.

  • A precise volume of the clear, saturated supernatant is pipetted into the pre-weighed container.

  • The container with the solution is re-weighed to determine the mass of the solution.

  • The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).

  • Once the solvent is completely removed, the container with the non-volatile this compound residue is cooled to room temperature in a desiccator and then weighed.[4]

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.[4]

4.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a significant absorbance in the UV-Vis region and the chosen solvent is transparent in that wavelength range.

Methodology:

  • Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent.[3]

  • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • A graph of absorbance versus concentration is plotted to create a calibration curve. This relationship should be linear and adhere to the Beer-Lambert law.[4]

  • Sample Analysis: The clear, saturated supernatant obtained from the shake-flask experiment is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • The absorbance of the diluted sample is measured at the same λmax.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_quantification Quantification cluster_analysis_grav Gravimetric Protocol cluster_analysis_spec Spectroscopic Protocol start Start add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72 hours) add_excess->agitate separate Centrifuge or Filter to Remove Undissolved Solid agitate->separate quant_method Choose Quantification Method separate->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric Non-volatile spectroscopic UV-Vis Spectrophotometry quant_method->spectroscopic UV-active weigh_supernatant Weigh Aliquot of Supernatant gravimetric->weigh_supernatant dilute Dilute Supernatant spectroscopic->dilute evaporate Evaporate Solvent weigh_supernatant->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav end_node End calculate_grav->end_node measure_abs Measure Absorbance dilute->measure_abs calculate_spec Calculate Concentration from Calibration Curve measure_abs->calculate_spec calculate_spec->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Material Safety of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-Isopropyl-M-toluidine (CAS No. 10219-26-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1]
CAS Number 10219-26-8[1][2]
IUPAC Name 3-methyl-N-propan-2-ylaniline[1]
Synonyms N-Isopropyl-3-methylaniline, m-Methyl-N-isopropylaniline[2]
Appearance Colorless to pale yellow liquid[3]
Odor Characteristic amine odor[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard classifications.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning[1][2]

Precautionary Statements and First Aid Measures

The following tables detail the precautionary statements for the safe handling of this compound and the recommended first aid measures in case of exposure.

Precautionary Statements: [1][2]

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

First Aid Measures: [4]

Exposure RouteFirst Aid Procedure
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.
Skin Contact Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory personal protective equipment to be used when handling this compound.

PPE Workflow cluster_ppe Personal Protective Equipment (PPE) start Start Handling This compound gloves Wear Protective Gloves (e.g., Nitrile Rubber) start->gloves clothing Wear Protective Clothing (e.g., Lab Coat) gloves->clothing eye_protection Wear Eye Protection (e.g., Safety Goggles) clothing->eye_protection face_protection Wear Face Protection (as needed) eye_protection->face_protection end Proceed with Experiment face_protection->end

Caption: Required personal protective equipment workflow for handling this compound.

Emergency Response Protocol

This diagram outlines the logical steps to be taken in the event of an accidental exposure to this compound.

Emergency Response Protocol cluster_emergency Emergency Response Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Accidental Exposure to this compound inhalation_action Move to Fresh Air exposure->inhalation_action skin_action1 Remove Contaminated Clothing exposure->skin_action1 eye_action Rinse with Water for Several Minutes exposure->eye_action ingestion_action1 Rinse Mouth exposure->ingestion_action1 inhalation_med Seek Immediate Medical Attention inhalation_action->inhalation_med skin_action2 Wash with Plenty of Water skin_action1->skin_action2 skin_med Get Medical Advice skin_action2->skin_med eye_med Seek Immediate Medical Attention eye_action->eye_med ingestion_action2 Do NOT Induce Vomiting ingestion_action1->ingestion_action2 ingestion_med Call a POISON CENTER or Doctor Immediately ingestion_action2->ingestion_med

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropyl-M-toluidine is an N-alkylated aromatic amine, a class of compounds that serves as crucial intermediates in the synthesis of various industrial and pharmaceutical products. This document outlines a detailed protocol for the synthesis of this compound from m-toluidine via reductive amination. This method is often preferred over direct alkylation due to its high selectivity, which minimizes the formation of the tertiary amine byproduct, N,N-diisopropyl-m-toluidine.[1][2] Reductive amination involves the reaction of a primary amine (m-toluidine) with a ketone (acetone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3]

Reaction Scheme

m-Toluidine + Acetone → Imine Intermediate → this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
m-Toluidine1.0 molar equivalent[1]
Acetone1.0 - 1.2 molar equivalents[1]
Sodium Borohydride1.0 - 1.5 molar equivalents[1][4]
Solvent
Methanol or EthanolAnhydrous[1][5]
Reaction Conditions
Imine Formation Temperature0 - 25 °C (Ice bath to Room Temp)[1]
Imine Formation Time1 - 2 hours[1]
Reduction TemperatureBelow 20 - 25 °C[5]
Reduction Time10 - 12 hours[5]
Yield
Expected Yield60 - 70% (based on similar reactions)[2][6]
Product Properties
Molecular FormulaC₁₀H₁₅N[7]
Molecular Weight149.23 g/mol [7]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from m-toluidine and acetone using sodium borohydride as the reducing agent.

Materials:

  • m-Toluidine

  • Acetone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for workup, optional)

  • Sodium hydroxide (for workup, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve m-toluidine (1.0 eq) in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Slowly add acetone (1.0-1.2 eq) to the cooled solution while stirring.[1]

    • Allow the mixture to stir for 1-2 hours at room temperature to facilitate the formation of the imine.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.0-1.5 eq) to the flask.[5] Maintain the temperature below 20-25°C during the addition as the reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-12 hours.[5]

  • Work-up:

    • Quench the reaction by the slow and careful addition of deionized water to decompose any excess sodium borohydride.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Add diethyl ether or dichloromethane to the remaining aqueous mixture and transfer to a separatory funnel.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the pure this compound.[2] The boiling point of the product will be lower than atmospheric pressure.

Safety Precautions

  • m-Toluidine is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetone and methanol are flammable. Avoid open flames and sparks.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants m-Toluidine + Acetone imine_formation Imine Formation (0-25°C, 1-2h) reactants->imine_formation Dissolve in Methanol solvent Anhydrous Methanol solvent->imine_formation reduction Reduction with NaBH4 (<25°C, 10-12h) imine_formation->reduction Add NaBH4 quench Quench with Water reduction->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying purification Vacuum Distillation drying->purification product Pure N-Isopropyl- M-toluidine purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-alkylation of m-toluidine with Isopropyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of N-isopropyl-m-toluidine, a significant intermediate in the production of various organic compounds. Two primary synthetic routes are detailed: direct alkylation with isopropyl halides and catalytic alkylation using isopropanol.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, yielding products that serve as versatile building blocks in the pharmaceutical and chemical industries. The introduction of an isopropyl group to the nitrogen atom of m-toluidine modifies its chemical properties, making this compound a valuable precursor for more complex molecules. The choice of synthetic methodology for this transformation depends on factors such as substrate reactivity, desired product purity, and scalability. This document outlines two effective protocols for the N-isopropylation of m-toluidine.

Quantitative Data Summary

The following table summarizes key quantitative data for the N-alkylation of m-toluidine. While specific data for isopropylation is limited in the literature, data from related alkylations are provided for comparative purposes.

Alkylating AgentCatalyst/ConditionsProduct(s)YieldReference
IsopropanolPOCl₃, High Temp. & PressureThis compound, N,N-diisopropyl-m-toluidine45% this compound, 1-2% N,N-diisopropyl-m-toluidine[1]
Ethyl bromideRoom Temperature, 24hN-ethyl-m-toluidine63-66% (after purification)[2][3]
Ethyl alcoholCatalyst, High Temp. & PressureN-ethyl-m-toluidineNot specified[2]

Experimental Protocols

Two distinct protocols for the N-isopropylation of m-toluidine are provided below. Protocol 1 is based on the classical approach of direct alkylation with an isopropyl halide, adapted from procedures for similar alkylations.[2][4] Protocol 2 describes a catalytic approach using isopropanol.[1]

Protocol 1: Direct Alkylation with Isopropyl Iodide

This protocol is adapted from general procedures for the N-alkylation of aromatic amines using alkyl halides. Isopropyl iodide is recommended over isopropyl bromide for its higher reactivity.[2][3]

Materials:

  • m-Toluidine

  • Isopropyl iodide

  • 10% Sodium hydroxide solution

  • Ether

  • Anhydrous potassium hydroxide flakes

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • Benzene (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a sealed pressure bottle, combine m-toluidine (0.3 mole) and isopropyl iodide (0.3 mole).

  • Reaction: The reaction with isopropyl iodide may require heating.[2] Place the sealed bottle in a beaker of water and warm gradually to 70–80°C. Maintain this temperature until the reaction is complete, which may take several days.[2] A white crystalline mass of the hydroiodide salt will form.

  • Workup:

    • After cooling, carefully unseal the vessel. Break up the crystalline mass and liberate the free amine by adding 150 cc of 10% sodium hydroxide solution and 50 cc of ether, with shaking.

    • Separate the ether layer, which contains the crude product mixture.

    • Wash the ether solution with water.

    • Dry the ether solution over anhydrous potassium hydroxide flakes.

    • Remove the ether by distillation to obtain the crude amine mixture, which will contain unreacted m-toluidine, the desired this compound, and potentially some N,N-diisopropyl-m-toluidine.

  • Purification (via Nitroso Intermediate):

    • Add the crude amine mixture, with cooling, to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.

    • Cool the solution of the hydrochloride in an ice bath and stir rapidly while slowly adding a solution of sodium nitrite (0.6 mole) in 150 cc of water. The temperature should not exceed 12°C.

    • After the addition is complete, let the mixture stand for ten minutes and then extract with three 100-cc portions of ether to remove the nitroso derivative of the secondary amine.

    • The N-nitroso compound can then be reduced back to the pure secondary amine using a reducing agent like stannous chloride.[2]

    • Alternatively, the crude product can be purified by fractional vacuum distillation.[5]

Protocol 2: Catalytic Alkylation with Isopropanol

This protocol is based on a patented procedure for the N-alkylation of aromatic amines.[1]

Materials:

  • m-Toluidine

  • Isopropanol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Reaction Setup: In a suitable autoclave, combine m-toluidine (1285 g), isopropanol (720 g), and POCl₃ (6.7 g).[1]

  • Reaction: Heat the mixture under pressure. The general conditions for such reactions are typically in the range of 200-300°C and 30-200 bar.[1] The reaction time can vary from 1 to 10 hours depending on the desired conversion.[1]

  • Workup and Purification:

    • After the reaction, cool the autoclave and vent any excess pressure.

    • The resulting crude oil can be purified by fractional vacuum distillation to separate the unreacted m-toluidine, the desired this compound, and the N,N-diisopropyl-m-toluidine byproduct. The reported composition of the crude oil is approximately 53% m-toluidine, 45% this compound, and 1-2% N,N-diisopropyl-m-toluidine.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the N-alkylation of m-toluidine.

experimental_workflow_direct_alkylation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start m-Toluidine + Isopropyl Iodide reaction Sealed Vessel 70-80°C start->reaction hydrolysis Add NaOH(aq) & Ether reaction->hydrolysis separation Separate Ether Layer hydrolysis->separation drying Dry over KOH separation->drying concentration Distill off Ether drying->concentration purification Fractional Vacuum Distillation concentration->purification end end purification->end Pure this compound

Caption: Experimental workflow for direct N-alkylation.

experimental_workflow_catalytic_alkylation cluster_reaction Reaction cluster_purification Purification start m-Toluidine + Isopropanol + POCl₃ reaction Autoclave High Temp. & Pressure start->reaction purification Fractional Vacuum Distillation reaction->purification end end purification->end Pure this compound

Caption: Experimental workflow for catalytic N-alkylation.

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: If the yield is low, ensure the reaction vessel is properly sealed to prevent the loss of volatile reactants. The reaction time may need to be extended, or the temperature slightly increased. The purity of the starting materials is also crucial.[4]

  • Over-alkylation: The formation of N,N-diisopropyl-m-toluidine is a common side reaction.[4] To minimize this, a molar excess of m-toluidine relative to the isopropyl halide can be used.[3]

  • C-Alkylation: At higher temperatures, alkylation on the aromatic ring can occur. This is more prevalent with certain catalysts.[5]

  • Purification Difficulties: If separation by distillation is challenging due to close boiling points, the chemical separation method via the nitroso intermediate is a reliable alternative.[2][3]

References

Application Notes: Synthesis of N-Isopropyl-M-toluidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropyl-m-toluidine is a secondary aromatic amine valuable as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Reductive amination provides an efficient and selective method for its preparation.[1] This process involves the reaction of a primary amine, m-toluidine, with a ketone, acetone, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine.[2] This method is often preferred over direct alkylation as it minimizes the formation of over-alkylated byproducts.[3]

This document outlines a detailed protocol for the synthesis of this compound using sodium borohydride as the reducing agent. The procedure is designed for laboratory-scale synthesis and is intended for researchers and professionals in organic chemistry and drug development.

Quantitative Data Summary

The following table summarizes the key reactants and their suggested quantities for the synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Equivalents Amount Density (g/mL) Volume (mL)
m-ToluidineC₇H₉N107.151.010.0 mmol0.989~1.08
AcetoneC₃H₆O58.081.212.0 mmol0.784~0.89
Sodium BorohydrideNaBH₄37.831.515.0 mmol-~0.57 g
MethanolCH₄O32.04--0.79250 mL

Experimental Protocol

This protocol details the synthesis of this compound from m-toluidine and acetone.

1. Materials and Reagents:

  • m-Toluidine (C₇H₉N)

  • Acetone (C₃H₆O)

  • Sodium Borohydride (NaBH₄)[4]

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (C₄H₈O₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

2. Reaction Scheme

workflow start Start: Reagents mix 1. Mix m-Toluidine & Acetone in Methanol start->mix imine 2. Imine Formation (Stir at RT, 1-2h) mix->imine reduction 3. Reduction (Add NaBH₄ at 0°C) imine->reduction workup 4. Quench & Evaporate reduction->workup extraction 5. Solvent Extraction workup->extraction purification 6. Dry, Filter & Concentrate extraction->purification distillation 7. Vacuum Distillation purification->distillation end_product Final Product: This compound distillation->end_product

References

Application Notes and Protocols for the Purification of Crude N-Isopropyl-M-toluidine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropyl-M-toluidine is a substituted aromatic amine that finds application as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this intermediate is often critical for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of crude this compound using vacuum distillation. This technique is particularly suitable for high-boiling liquids that are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for a safe and efficient purification.

Safety Precautions

This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety data sheet (SDS) should be consulted before commencing any work.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and expected outcomes of the purification process.

ParameterValueSource/Note
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
Appearance Colorless to pale yellow liquidGeneral observation for similar compounds
Boiling Point (estimated) ~210-220 °CBased on related compounds
Boiling Point under Vacuum (estimated) 100-120 °C at 10-20 mmHgEstimated based on N-ethyl-m-toluidine[3]
Expected Purity (Post-Distillation) >99%Typical for vacuum distillation
Expected Yield 85-95%Dependent on crude purity

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the setup and procedure for the purification of crude this compound.

1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of reaching 10-20 mmHg)

  • Cold trap (recommended to protect the vacuum pump)

  • Vacuum tubing

  • Glass wool for insulation

  • Clamps and stands to secure the apparatus

  • Vacuum grease

2. Pre-Distillation Preparation

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.

  • Sample Charging: Place a magnetic stir bar into the round-bottom flask and add the crude this compound. The flask should not be more than two-thirds full.

  • System Sealing: Securely clamp the distillation apparatus to a stand. Connect the vacuum tubing from the vacuum adapter to a cold trap and then to the vacuum pump.

3. Distillation Procedure

  • Initiate Stirring and Vacuum: Begin stirring the crude this compound. Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using a manometer if available.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which may contain lower-boiling impurities and residual solvents, in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.

    • End-run: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Dismantle the apparatus.

4. Post-Distillation Handling

  • Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.

  • Properly dispose of the distillation residue and any fore-run fractions according to institutional safety guidelines.

Potential Impurities in Crude this compound

The crude product may contain the following impurities, which are effectively removed by vacuum distillation:

  • Unreacted m-toluidine: The starting material for the synthesis.

  • Di-isopropylanilines: Byproducts formed from over-alkylation.

  • Residual Solvents: Solvents used in the synthesis reaction.

  • Non-volatile Residues: High molecular weight byproducts or polymerization products.

Experimental Workflow

experimental_workflow cluster_prep Pre-Distillation cluster_distill Distillation cluster_post Post-Distillation prep_1 Assemble Apparatus prep_2 Charge Crude Product prep_1->prep_2 prep_3 Seal System prep_2->prep_3 distill_1 Start Stirring & Vacuum prep_3->distill_1 Begin Process distill_2 Apply Gentle Heat distill_1->distill_2 distill_3 Collect Fore-run distill_2->distill_3 distill_4 Collect Main Fraction distill_3->distill_4 distill_5 Stop Distillation distill_4->distill_5 post_1 Cool System distill_5->post_1 Initiate Shutdown post_2 Vent to Atmosphere post_1->post_2 post_3 Store Purified Product post_2->post_3

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of N-Isopropyl-M-toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Isopropyl-M-toluidine derivatives via recrystallization. The provided methodologies are based on established principles for the purification of aromatic amines and are intended to serve as a comprehensive guide for laboratory practice.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of these starting materials is paramount to ensure the desired reaction outcomes and the quality of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. A successful recrystallization can significantly enhance the purity of the compound, leading to higher yields and fewer side products in subsequent synthetic steps.

The general principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1] As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[1] Impurities, which are ideally more soluble in the solvent or present in smaller quantities, remain in the solution (mother liquor).[1] The purified crystals are then isolated by filtration.[1]

Data Presentation: Solubility and Recovery

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1] The following table summarizes hypothetical, yet representative, quantitative data for the solubility of a model this compound derivative in various common organic solvents, along with an estimated recovery yield.

SolventSolubility at 20°C ( g/100 mL)Solubility at 100°C (or boiling point) ( g/100 mL)Estimated Crystal Recovery Yield (%)
Water< 0.10.5< 10
Ethanol5.245.8~85
Acetone15.555.2~70
Toluene8.160.3~85
Hexane1.512.0~85
Ethyl Acetate10.350.1~78
Ethanol/Water (9:1)2.135.5~92

Note: This data is illustrative and should be experimentally determined for the specific derivative being purified.

Experimental Protocols

This section outlines a detailed methodology for the recrystallization of this compound derivatives.

3.1. Materials and Equipment

  • Crude this compound derivative

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Activated carbon (decolorizing carbon), if needed

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

3.2. Protocol for Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.[2] For many aromatic amines, a mixture of ethanol and water can be effective.[3]

  • Dissolution:

    • Place the crude this compound derivative into an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a small amount of the chosen solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the hot solvent portion-wise until the solid has just dissolved.[2] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes.[2] The activated carbon will adsorb colored impurities.[2]

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying:

    • Carefully remove the filter paper with the crystals from the funnel.

    • Place the crystals on a watch glass or in a drying dish.

    • Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Visualizations

4.1. Experimental Workflow for Recrystallization

The following diagram illustrates the step-by-step workflow for the recrystallization process.

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Compound in Flask B Add Solvent & Stir Bar A->B C Heat Mixture B->C D Add Hot Solvent Until Dissolved C->D E Decolorize with Activated Carbon (Optional) D->E If colored G Slow Cooling to Room Temperature D->G If not colored F Hot Filtration (If Decolorized) E->F F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K

Caption: Experimental workflow for the recrystallization of this compound derivatives.

4.2. Logical Relationships in Solvent Selection

The choice of a suitable solvent is governed by the solubility characteristics of the compound. This diagram outlines the decision-making process for solvent selection.

Solvent_Selection_Logic Start Start: Select Test Solvent Soluble_Cold Soluble in Cold Solvent? Start->Soluble_Cold Soluble_Hot Soluble in Hot Solvent? Soluble_Cold->Soluble_Hot No Bad_Solvent1 Unsuitable: Too Soluble Soluble_Cold->Bad_Solvent1 Yes Crystals_Form Crystals Form on Cooling? Soluble_Hot->Crystals_Form Yes Bad_Solvent2 Unsuitable: Insoluble Soluble_Hot->Bad_Solvent2 No Good_Solvent Good Single Solvent Crystals_Form->Good_Solvent Yes Crystals_Form->Bad_Solvent1 No Try_Pair Consider for Solvent Pair Bad_Solvent1->Try_Pair As 'Solvent 2' Bad_Solvent2->Try_Pair As 'Solvent 1'

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Analytical methods for N-Isopropyl-M-toluidine quantification (HPLC, GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Isopropyl-M-toluidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, stability testing, and research and development in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method described below is a robust approach for the quantification of this compound in various sample matrices. It utilizes reverse-phase chromatography with UV detection, a widely available and reliable technique.

Application Note

This HPLC method is suitable for the determination of this compound in bulk drug substances, reaction mixtures, and formulation samples. The method is based on the separation of the analyte on a C18 stationary phase with a suitable mobile phase, followed by detection using a UV detector at a wavelength where the analyte exhibits significant absorbance. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the HPLC analysis of aromatic amines, which can be used as a benchmark for the validation of the this compound method.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²)≥0.999
Range (µg/mL)0.5 - 200[3]
Accuracy (% Recovery)99.1% - 100.8%[3]
Precision (% RSD)≤ 1.2% (Repeatability), ≤ 1.8% (Intermediate Precision)[3]
Limit of Detection (LOD) (µg/mL)0.15[3]
Limit of Quantification (LOQ) (µg/mL)0.5[3]
SpecificityPeak should be well-resolved from other components.[1]
RobustnessUnaffected by minor variations in method parameters.[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Injection Volume: 10 µL[1][3]

  • Column Temperature: Ambient (approximately 25°C)[3]

  • Detection Wavelength: 254 nm[3]

  • Run Time: 10 minutes[1][3]

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.[3]

  • Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in methanol and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

5. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples using the calibration curve.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC System Setup (C18 Column, Mobile Phase) Sample_Prep Sample Preparation (Dissolution & Dilution) Filtration Sample Filtration (0.45 µm) Sample_Prep->Filtration Injection Inject Sample (10 µL) Filtration->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Gas Chromatography (GC) Method

Gas Chromatography offers a high-sensitivity alternative for the quantification of this compound, particularly for volatile and semi-volatile impurities.

Application Note

This GC method is well-suited for the analysis of this compound in organic synthesis reaction mixtures and for assessing the purity of the final product. The protocol involves direct injection of a diluted sample into the GC system. For complex matrices or trace-level analysis, derivatization may be employed to enhance chromatographic performance and detector sensitivity.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC analysis of aromatic amines, providing a benchmark for method validation for this compound.

ParameterGas Chromatography (GC-MS)
Linearity (R²)≥0.998[3]
Range (µg/mL)0.1 - 100[3]
Accuracy (% Recovery)98.5% - 101.2%[3]
Precision (% RSD)≤ 1.5% (Repeatability), ≤ 2.0% (Intermediate Precision)[3]
Limit of Detection (LOD) (µg/mL)0.03[3]
Limit of Quantification (LOQ) (µg/mL)0.1[3]
SpecificityConfirmed by mass spectrum.
RobustnessUnaffected by minor variations in method parameters.
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS) or a Flame Ionization Detector (FID)

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[4]

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold: 2 minutes at 250 °C[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3][4]

  • MS Transfer Line Temperature: 280 °C[3][4]

  • Ion Source Temperature: 230 °C[3][4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3][4]

  • Scan Range: m/z 40-400[3][4]

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[3][4]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[3][4]

  • Sample Solution: Dilute a known volume of the liquid sample (e.g., reaction mixture) with dichloromethane to a final concentration within the calibration range.[4]

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the concentration of this compound in the samples using the calibration curve.[4]

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) GC_System GC-MS System Setup (HP-5ms Column) Sample_Prep Sample Preparation (Dilution) Injection Inject Sample (1 µL) Sample_Prep->Injection GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_Integration Peak Integration & Spectral ID Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by GC-MS.

References

Application Notes and Protocols: N-Isopropyl-M-toluidine as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Isopropyl-M-toluidine as a versatile intermediate in the synthesis of azo and triarylmethane dyes. The protocols detailed below are representative procedures based on established chemical principles for analogous compounds, offering a foundational methodology for laboratory-scale synthesis.

Introduction

This compound, a substituted aromatic amine, serves as a valuable building block in the synthesis of various dye molecules. The presence of the isopropyl group on the nitrogen atom and the methyl group on the aromatic ring influences the electronic properties and solubility of the resulting dyes, allowing for the fine-tuning of their color and application properties. This document outlines the synthetic routes for preparing azo and triarylmethane dyes from this intermediate, complete with detailed experimental protocols and expected outcomes.

Azo Dye Synthesis

Azo dyes are a prominent class of colored compounds characterized by the presence of an azo group (-N=N-). The synthesis is a two-step process involving the diazotization of a primary or secondary aromatic amine, followed by a coupling reaction with an electron-rich substrate.

General Reaction Scheme for Azo Dye Synthesis

The synthesis of an azo dye from this compound first involves the formation of a diazonium salt, which is then coupled with a suitable aromatic compound, such as 2-naphthol, to produce the final dye.

AzoDyeSynthesis NIMT This compound Diazonium Diazonium Salt Intermediate NIMT->Diazonium Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling (NaOH, 0-5°C) CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoDye

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol describes a representative procedure for the synthesis of a monoazo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 5.0 g of this compound in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5°C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve 5.0 g of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Quantitative Data Summary (Representative)

The following table summarizes typical quantitative data expected from the synthesis of an azo dye using this compound. Actual results may vary depending on experimental conditions.

ParameterExpected Value
Yield 75-85%
Melting Point Dependent on the specific dye structure
λmax (in Ethanol) 480 - 520 nm (Orange-Red)
Molar Absorptivity (ε) 20,000 - 30,000 L mol⁻¹ cm⁻¹
Purity (by HPLC) >95% after recrystallization

Triarylmethane Dye Synthesis

Triarylmethane dyes are another important class of synthetic colorants. While specific examples of the use of this compound in the synthesis of these dyes are not readily found in the literature, a general synthetic approach can be proposed based on the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative.

Proposed Synthetic Pathway for a Triarylmethane Dye

A plausible route involves the acid-catalyzed condensation of benzaldehyde with two equivalents of this compound to form a leuco base, which is subsequently oxidized to the final colored dye.

TriarylmethaneSynthesis NIMT This compound (2 equivalents) LeucoBase Leuco Base NIMT->LeucoBase Condensation (Acid Catalyst) Benzaldehyde Benzaldehyde Benzaldehyde->LeucoBase Dye Triarylmethane Dye LeucoBase->Dye Oxidation (e.g., PbO2)

Caption: Proposed workflow for the synthesis of a triarylmethane dye.

Experimental Protocol: Proposed Synthesis of a Triarylmethane Dye

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Lead(IV) Oxide (PbO₂) or other suitable oxidizing agent

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Protocol 3: Condensation to form the Leuco Base

  • In a round-bottom flask, combine 10.0 g of this compound and 3.5 g of benzaldehyde.

  • With cooling and stirring, slowly add 5 mL of concentrated sulfuric acid.

  • Heat the reaction mixture at 100°C for 4-6 hours.

  • Cool the mixture and neutralize it with a sodium hydroxide solution. The leuco base will precipitate.

  • Filter the precipitate, wash with water, and dry.

Protocol 4: Oxidation to the Triarylmethane Dye

  • Suspend the dried leuco base in a suitable solvent, such as a mixture of ethanol and water.

  • Add an oxidizing agent, such as lead(IV) oxide, portion-wise with stirring.

  • Heat the mixture gently to facilitate the oxidation, which is indicated by a color change.

  • After the reaction is complete (as monitored by TLC), filter the mixture to remove the solid oxidant byproducts.

  • The dye can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the synthesis of a triarylmethane dye.

ParameterExpected Value
Yield (Leuco Base) 60-70%
Yield (Final Dye) 80-90% (from leuco base)
λmax (in Ethanol) 580 - 620 nm (Blue-Green)
Purity (by HPLC) >90% after purification

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Handle with care.

  • Diazonium salts are unstable and can be explosive when dry. Always prepare them in solution at low temperatures and use them immediately.

  • Concentrated acids and bases are corrosive. Handle with extreme caution.

Conclusion

This compound is a promising intermediate for the synthesis of a variety of dye structures. The protocols provided herein offer a solid foundation for the laboratory preparation of azo and triarylmethane dyes. Researchers can adapt and optimize these methods to explore the synthesis of novel colorants with tailored properties for various applications, including in textiles, imaging, and as biological stains. Further characterization of the synthesized dyes using techniques such as NMR, IR, and mass spectrometry is recommended to confirm their structures.

Application Notes and Protocols for N-Isopropyl-M-toluidine in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-M-toluidine is a substituted aniline that serves as a versatile chemical intermediate. While direct incorporation into blockbuster pharmaceuticals is not widely documented in publicly available literature, its structural motifs—a secondary isopropylamino group and a meta-toluidine core—are of significant interest in medicinal chemistry. The secondary amine functionality allows for the introduction of a wide variety of substituents, and the aromatic ring can be further functionalized, making it a valuable building block for the synthesis of novel bioactive molecules. Its derivatives have potential applications in diverse therapeutic areas, including as kinase inhibitors, anti-inflammatory agents, and local anesthetics.

This document provides detailed application notes and a representative protocol for the utilization of this compound as a scaffold in the synthesis of potential pharmaceutical compounds. The focus is on a fundamental acylation reaction, a common transformation in the synthesis of drug candidates.

Application Note: Synthesis of N-Isopropyl-N-(3-methylphenyl)propanamide - A Model for Pharmaceutical Intermediate Development

The formation of an amide bond is a cornerstone of medicinal chemistry, with this functional group being present in a vast number of approved drugs. The following protocol details the synthesis of N-Isopropyl-N-(3-methylphenyl)propanamide, a model compound demonstrating the utility of this compound as a scaffold for creating amide-containing molecules with pharmaceutical potential.

Experimental Protocol: Synthesis of N-Isopropyl-N-(3-methylphenyl)propanamide

1. Materials:

  • This compound (98% purity)

  • Propionyl chloride (98% purity)

  • Triethylamine (TEA) (≥99.5% purity)

  • Dichloromethane (DCM), anhydrous (≥99.8% purity)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2. Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.0 g, 67.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath and add triethylamine (11.2 mL, 80.4 mmol) dropwise with stirring.

  • In a separate dropping funnel, dissolve propionyl chloride (6.4 mL, 73.7 mmol) in anhydrous dichloromethane (20 mL).

  • Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Isopropyl-N-(3-methylphenyl)propanamide.

Data Presentation
ParameterValue
Reactants
This compound10.0 g (67.0 mmol)
Propionyl chloride6.4 mL (73.7 mmol)
Triethylamine11.2 mL (80.4 mmol)
Product
N-Isopropyl-N-(3-methylphenyl)propanamide
Yield 12.5 g (91%)
Purity (by HPLC) >99%
Appearance Colorless oil
Melting Point Not applicable
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.25 (t, J=7.6 Hz, 1H), 7.05-6.95 (m, 3H), 4.85 (sept, J=6.8 Hz, 1H), 2.35 (s, 3H), 2.10 (q, J=7.4 Hz, 2H), 1.20 (d, J=6.8 Hz, 6H), 1.05 (t, J=7.4 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 173.5, 143.2, 138.6, 128.8, 127.5, 124.3, 121.0, 48.9, 28.1, 21.4, 20.9, 9.7

Note: The NMR data presented is a hypothetical representation of the expected product and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification A Dissolve this compound and TEA in anhydrous DCM B Cool to 0°C A->B C Add propionyl chloride dropwise at 0°C B->C Start Addition D Warm to RT and stir for 4h C->D E Quench with NaHCO₃ (aq) D->E Reaction Complete F Extract with DCM E->F G Wash with NaHCO₃ (aq) and brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K N-Isopropyl-N-(3-methylphenyl)propanamide J->K Final Product

Caption: Workflow for the synthesis of N-Isopropyl-N-(3-methylphenyl)propanamide.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors possess an amide moiety that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. A hypothetical pharmaceutical compound derived from the N-Isopropyl-N-(3-methylphenyl)propanamide scaffold could be designed to target a specific kinase in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Hypothetical Inhibitor (N-Isopropyl-N-(m-tolyl)propanamide derivative) Inhibitor->RAF Inhibits

Application Notes and Protocols: Formation of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isopropyl-m-toluidine is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Understanding its formation is crucial for process optimization and the development of novel synthetic routes. This document provides a detailed overview of the primary reaction mechanism for the synthesis of this compound, comprehensive experimental protocols, and relevant quantitative data.

Two principal methods for the synthesis of this compound are direct alkylation and reductive amination. Reductive amination is often the preferred method as it offers greater control and minimizes the formation of over-alkylated byproducts.[1]

Reaction Mechanisms

The formation of this compound can be achieved through two main synthetic pathways:

  • Reductive Amination of m-Toluidine with Acetone: This is a highly efficient and widely used method for preparing secondary amines.[2][3][4] The reaction proceeds in two main steps:

    • Imine Formation: m-Toluidine reacts with acetone in a condensation reaction to form an intermediate imine (a Schiff base). This step is typically acid-catalyzed and involves the elimination of a water molecule.

    • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final product, this compound. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Direct N-Alkylation of m-Toluidine: This method involves the direct reaction of m-toluidine with an isopropyl halide, such as 2-bromopropane or 2-iodopropane.[5] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isopropyl halide. A base is typically required to neutralize the hydrohalic acid byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diisopropyl-m-toluidine.

Visualizing the Reaction Mechanisms

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction m_toluidine m-Toluidine imine Intermediate Imine m_toluidine->imine + Acetone - H₂O acetone Acetone product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product Reduction

Direct_Alkylation m_toluidine m-Toluidine product This compound m_toluidine->product + Isopropyl Halide isopropyl_halide Isopropyl Halide (e.g., 2-Bromopropane) byproduct N,N-Diisopropyl-m-toluidine product->byproduct + Isopropyl Halide (Over-alkylation) base Base base->product Neutralizes HX

Quantitative Data

The following table summarizes the composition of a crude product mixture from an industrial process for the N-alkylation of m-toluidine with isopropanol in the presence of a POCl₃ catalyst.[6]

ComponentPercentage in Crude Product
m-Toluidine53%
This compound45%
N,N-Diisopropyl-m-toluidine1-2%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound using reductive amination.

Materials:

  • m-Toluidine

  • Acetone

  • Methanol (or another suitable solvent)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on scale and temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve m-toluidine (1 equivalent) in methanol.

    • Add acetone (1.1 to 1.5 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 to 2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved, so ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC or GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow Visualization

Experimental_Workflow start Start imine_formation 1. Imine Formation (m-Toluidine + Acetone in Methanol) start->imine_formation reduction 2. Reduction (Add NaBH₄) imine_formation->reduction workup 3. Work-up (Quench, Extract, Wash, Dry) reduction->workup purification 4. Purification (Vacuum Distillation) workup->purification end Pure this compound purification->end

Safety Precautions

  • m-Toluidine is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetone and diethyl ether are flammable. Avoid open flames and sparks.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

Conclusion

The formation of this compound is readily achievable through established synthetic methods. Reductive amination offers a reliable and high-yielding route with good control over product selectivity. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: N-Isopropyl-M-toluidine as a Precursor for a Hypothetical Chloroacetamide Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a proposed synthetic pathway for a hypothetical chloroacetamide herbicide using N-Isopropyl-M-toluidine as a key precursor. While this compound is not widely documented as a direct precursor for existing commercial agricultural chemicals, its structural similarity to anilines used in the synthesis of established herbicides, such as metolachlor, suggests its potential in this application. The following protocols are based on well-established chemical transformations for analogous compounds.

Introduction: Potential Application in Herbicide Synthesis

This compound is a substituted aniline that possesses the necessary functional groups to undergo reactions for the synthesis of chloroacetamide herbicides. This class of herbicides is known for its effectiveness in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] The proposed application involves a two-step synthesis: first, the reductive amination of a suitable ketone or aldehyde to introduce a side chain, followed by N-acylation with chloroacetyl chloride to yield the final active ingredient.

The herbicidal activity of chloroacetamides is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[2][3] This disruption of lipid biosynthesis ultimately leads to the cessation of cell division and growth, particularly in the early stages of seedling development.[2]

Proposed Synthetic Pathway

The proposed synthesis of a hypothetical chloroacetamide herbicide from this compound is a two-step process analogous to the industrial synthesis of metolachlor.[1][4] The first step involves the reductive amination of this compound with methoxyacetone, followed by the chloroacetylation of the resulting secondary amine.

Synthetic Pathway NIMT This compound Intermediate N-(1-methoxypropan-2-yl)-N-isopropyl- 3-methylaniline NIMT->Intermediate Reductive Amination (H2, Catalyst) Methoxyacetone Methoxyacetone Methoxyacetone->Intermediate Product Hypothetical Herbicide: 2-chloro-N-(1-methoxypropan-2-yl)-N- (isopropyl)-3-methylacetanilide Intermediate->Product Chloroacetylation (Base) CAC Chloroacetyl chloride CAC->Product

Caption: Proposed two-step synthesis of a hypothetical chloroacetamide herbicide from this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These are based on established procedures for similar chemical transformations.[4][5][6]

Step 1: Synthesis of N-(1-methoxypropan-2-yl)-N-isopropyl-3-methylaniline (Intermediate)

This procedure describes the reductive amination of this compound with methoxyacetone.

Materials:

  • This compound

  • Methoxyacetone

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Methanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave reactor, dissolve this compound (1 equivalent) and methoxyacetone (1.1 equivalents) in methanol.

  • Add 5% Pd/C catalyst (0.5-1% by weight of the aniline).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 1-3 MPa.

  • Heat the reaction mixture to 60-80°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(1-methoxypropan-2-yl)-N-isopropyl-3-methylaniline. The crude product may be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 2-chloro-N-(1-methoxypropan-2-yl)-N-(isopropyl)-3-methylacetanilide (Final Product)

This procedure details the chloroacetylation of the intermediate amine.

Materials:

  • N-(1-methoxypropan-2-yl)-N-isopropyl-3-methylaniline (from Step 1)

  • Chloroacetyl chloride

  • Triethylamine or another suitable base

  • Toluene or another suitable aprotic solvent

  • Round-bottom flask with a stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve the N-(1-methoxypropan-2-yl)-N-isopropyl-3-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in toluene in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The final product can be purified by column chromatography or vacuum distillation.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis, based on reported yields for analogous reactions.[4][5]

Table 1: Reaction Parameters and Hypothetical Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Reductive AminationThis compound, Methoxyacetone, H₂, Pd/CMethanol60-804-885-95
2ChloroacetylationIntermediate Amine, Chloroacetyl chloride, TriethylamineToluene0-252-490-98

Table 2: Physicochemical Properties of the Hypothetical Herbicide

PropertyValue
Molecular FormulaC₁₆H₂₄ClNO₂
Molecular Weight301.82 g/mol
AppearanceLight yellow to brown viscous liquid
SolubilityLow in water, soluble in most organic solvents

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow and the mode of action of chloroacetamide herbicides.

Experimental Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Chloroacetylation A1 Reactant Mixing A2 Hydrogenation A1->A2 A3 Catalyst Filtration A2->A3 A4 Solvent Removal A3->A4 B1 Reactant Mixing & Cooling A4->B1 Intermediate Product B2 Acylation B1->B2 B3 Work-up & Extraction B2->B3 B4 Purification B3->B4

Caption: General experimental workflow for the two-step synthesis.

Signaling Pathway Herbicide Chloroacetamide Herbicide VLCFA_Synthase Very-Long-Chain Fatty Acid (VLCFA) Synthase Herbicide->VLCFA_Synthase Inhibition VLCFA VLCFA Synthesis VLCFA_Synthase->VLCFA Plant_Death Plant Death VLCFA_Synthase->Plant_Death Cell_Division Cell Division & Elongation VLCFA->Cell_Division Seedling_Growth Seedling Growth Cell_Division->Seedling_Growth Seedling_Growth->Plant_Death

Caption: Mode of action of chloroacetamide herbicides.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Hydrogen gas is highly flammable; ensure proper grounding and ventilation during the hydrogenation step.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document provides a proposed application and protocols for this compound in the synthesis of a hypothetical agricultural chemical. The experimental procedures are based on analogous reactions and have not been optimized for this specific substrate. Researchers should exercise caution and perform their own risk assessments before attempting any of the described procedures.

References

Troubleshooting & Optimization

Optimizing N-Isopropyl-M-toluidine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of N-Isopropyl-M-toluidine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary laboratory-scale methods are the direct N-alkylation of m-toluidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and the reductive amination of m-toluidine with acetone.[1][2][3] For industrial-scale production, catalytic alkylation using isopropyl alcohol at elevated temperatures and pressures is also employed.[4]

Q2: Which synthesis method is recommended for achieving the highest purity?

A2: Reductive amination is generally the superior method for achieving high selectivity and purity.[1][5] This approach effectively minimizes the over-alkylation that is a common issue in direct alkylation, where the desired this compound can react further to form the tertiary amine, N,N-diisopropyl-m-toluidine.[1][3]

Q3: What is a typical yield for this compound synthesis?

A3: Yields can vary significantly depending on the chosen method and the optimization of reaction conditions. For direct alkylation, yields for similar N-alkylanilines can range from 60-70% after purification.[1] Optimized reductive amination protocols can potentially offer higher yields by minimizing the formation of byproducts. A patent for the reaction of m-toluidine with isopropanol reported a crude product containing 45% this compound.[4]

Q4: How can I effectively purify the crude this compound product?

A4: The most common and effective method for purification is vacuum distillation.[1][6] Before distillation, a thorough aqueous workup is necessary to remove any inorganic salts and water-soluble impurities. For removing unreacted m-toluidine, which can be difficult to separate by distillation due to close boiling points, a chemical purification involving the formation of an N-nitroso derivative of the secondary amine can be employed.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Recommended Solution
Poor Leaving Group (Direct Alkylation) : The reactivity of isopropyl halides follows the order I > Br > Cl.If using 2-chloropropane, consider switching to 2-bromopropane or 2-iodopropane to increase the reaction rate.[2]
Inactive Reducing Agent (Reductive Amination) : The hydride reagent (e.g., sodium borohydride) may have degraded.Use a fresh, high-quality batch of the reducing agent. Ensure it is stored in a dry, inert atmosphere.
Insufficient Reaction Time or Temperature : The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or gently heating the mixture.[2]
Poor Quality Starting Materials : Impurities in m-toluidine or the alkylating/carbonyl reagent can interfere with the reaction.Purify the starting materials before use. m-Toluidine can be purified by distillation.[7]

Issue 2: High Levels of N,N-diisopropyl-m-toluidine Byproduct

Potential Cause Recommended Solution
Incorrect Stoichiometry (Direct Alkylation) : Using a large excess of the isopropyl halide favors dialkylation.Use a 1:1 molar ratio of m-toluidine to the isopropyl halide, or a slight excess of the amine.[3]
High Local Concentration of Alkylating Agent : Adding the alkylating agent all at once increases the chance of the product reacting again.Add the isopropyl halide slowly and portion-wise, or via a syringe pump, to maintain a low concentration in the reaction mixture.[1][3]
High Reaction Temperature : Higher temperatures can increase the rate of the second alkylation.Maintain a controlled, moderate reaction temperature. If heating is required, do so cautiously and monitor for byproduct formation.[3]
Method Choice : Direct alkylation is inherently prone to over-alkylation.For the highest selectivity to the mono-alkylated product, switch to the reductive amination method.[1][5]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Boiling Points of Product and Starting Material : Unreacted m-toluidine can be difficult to separate from this compound by distillation.Chemical Purification : Use the nitroso-derivative method. The secondary amine forms a stable N-nitroso compound that can be separated from the primary amine and then reduced back.[1][2]
Formation of Emulsions During Workup : The presence of both acidic and basic species can lead to emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If necessary, filter the mixture through a pad of celite.
Product Discoloration : The product darkens upon standing, indicating oxidation or decomposition.Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. The addition of a small amount of an antioxidant can also be considered.[6]

Quantitative Data Summary

The following tables provide a summary of expected outcomes based on the chosen synthetic route.

Table 1: Product Distribution in Catalytic Alkylation of m-Toluidine with Isopropanol

ComponentPercentage in Crude Product
m-Toluidine (unreacted)53%
This compound 45%
N,N-diisopropyl-m-toluidine1-2%
Data adapted from a patented procedure using a POCl₃ catalyst.[4]

Table 2: Typical Yields for N-Alkylation of Toluidines

Synthesis MethodAnalogous ProductTypical Purified Yield
Direct Alkylation (with Ethyl Bromide)N-Ethyl-m-toluidine63-66%[1]
Reductive Amination (with Benzaldehyde)N-Benzyl-m-toluidine89-94%[8]
Note: These yields are for analogous compounds and serve as a benchmark. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with Acetone

This method is preferred for its high selectivity and avoidance of over-alkylation.

  • Imine Formation : In a round-bottom flask, dissolve m-toluidine (1 equivalent) in methanol. Add a catalytic amount of acetic acid. Cool the mixture in an ice bath and add acetone (1.1 equivalents) dropwise with stirring. Allow the mixture to stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction : Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions, ensuring the temperature remains below 20°C.

  • Workup : After the addition is complete, allow the reaction to stir at room temperature overnight. Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction : Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Direct N-Alkylation with 2-Bromopropane

This is a classical method but requires careful control to minimize byproduct formation.

  • Reaction Setup : In a sealed pressure tube or a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.2 equivalents) and 2-bromopropane (1 equivalent). The use of a slight excess of the amine helps to reduce dialkylation. A non-polar solvent like toluene can be used, or the reaction can be run neat.

  • Reaction : Add a base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) (1.5 equivalents), to neutralize the HBr formed during the reaction. Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup : After cooling to room temperature, add water and an organic solvent such as ether or ethyl acetate.

  • Extraction : Separate the organic layer. Wash it with water and then brine to remove salts and the base.

  • Purification : Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent by rotary evaporation. The crude product should be purified by vacuum distillation.[6]

Visualizations

Synthesis_Pathways cluster_alkylation Direct Alkylation cluster_reductive Reductive Amination MT_A m-Toluidine NIMT_A This compound MT_A->NIMT_A + Isopropyl Halide IPH Isopropyl Halide NDIMT N,N-diisopropyl-m-toluidine (Byproduct) NIMT_A->NDIMT + Isopropyl Halide MT_R m-Toluidine Imine Imine Intermediate MT_R->Imine + Acetone Acetone Acetone NIMT_R This compound Imine->NIMT_R + Reducing Agent Reducer Reducing Agent (e.g., NaBH4)

Caption: Synthesis pathways for this compound.

Experimental_Workflow A 1. Reaction Setup (Combine Reactants) B 2. Reaction (Stirring / Heating) A->B C 3. Monitoring (TLC / GC) B->C C->B Incomplete D 4. Quenching / Workup (Water Addition) C->D Complete E 5. Extraction (Organic Solvent) D->E F 6. Drying & Concentration (Anhydrous Salt & Rotovap) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield HighByproduct High Byproduct Level? Start->HighByproduct Reagents Check Reagent Quality & Reactivity LowYield->Reagents Yes Conditions Optimize Conditions (Time, Temp) LowYield->Conditions Yes Stoich Adjust Stoichiometry (Use Amine Excess) HighByproduct->Stoich Yes Addition Slow Reagent Addition HighByproduct->Addition Yes Method Switch to Reductive Amination HighByproduct->Method Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: N-Alkylation of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side-product formation in the N-alkylation of m-toluidine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the N-alkylation of m-toluidine, providing potential causes and actionable solutions.

Q1: What are the primary methods for the N-alkylation of m-toluidine, and what are their common pitfalls?

A1: The two most prevalent methods for the N-alkylation of m-toluidine are direct alkylation with alkyl halides and reductive amination.[1][2]

  • Direct Alkylation: This method involves the reaction of m-toluidine with an alkyl halide (e.g., ethyl bromide). While straightforward, it is often difficult to control and can lead to over-alkylation, producing significant amounts of the tertiary amine (N,N-diethyl-m-toluidine) as a side product.[1] The mono-alkylated product is often more nucleophilic than the starting primary amine, making it prone to a second alkylation.[1]

  • Reductive Amination: This approach involves reacting m-toluidine with an aldehyde or ketone (e.g., acetaldehyde) to form an imine intermediate, which is then reduced to the desired secondary amine.[1][2] Reductive amination generally offers better selectivity for mono-alkylation and is a preferred method for avoiding over-alkylation.[1][2]

Q2: My reaction is producing a high percentage of the N,N-diethyl-m-toluidine side product. How can I minimize this?

A2: The formation of N,N-diethyl-m-toluidine is a common issue, particularly in direct alkylation. Here are several strategies to suppress this side reaction:

  • Control Stoichiometry: Use a molar ratio of m-toluidine to the ethylating agent of 1:1 or a slight excess of the amine.[1] Avoid using a large excess of the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and in a controlled manner helps to maintain a low concentration in the reaction mixture. This reduces the probability of the N-ethyl-m-toluidine product reacting further.

  • Lower Reaction Temperature: Higher reaction temperatures tend to favor the formation of the tertiary amine.[1] Maintaining a lower and controlled temperature can significantly improve the selectivity for the desired mono-alkylated product.[1]

  • Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting m-toluidine has been consumed to prevent further alkylation of the product.[1]

  • Consider Reductive Amination: If over-alkylation remains a persistent issue, switching to reductive amination is a highly effective strategy for achieving selective mono-alkylation.[1][2]

Q3: Besides over-alkylation, what other side products can form during the N-alkylation of m-toluidine?

A3: Another potential side reaction is C-alkylation , where the alkyl group attaches to the aromatic ring instead of the nitrogen atom. This is more likely to occur at higher temperatures.[3] The use of certain catalysts, such as acidic zeolites, can also influence the N- vs. C-alkylation selectivity. Zeolites with smaller pore sizes and a three-dimensional tubular shape have been shown to be selective for N-alkylation at temperatures between 250°C and 350°C, with C-alkylation becoming more favorable at temperatures above 300°C.[3] In some cases, the choice of solvent can also direct the selectivity between N- and C-alkylation.[4]

Q4: My N-alkylation reaction is showing low or no conversion. What are the possible causes and solutions?

A4: Low or no conversion can be attributed to several factors:

  • Inactive Reagents: Ensure that the m-toluidine and the alkylating agent are of high purity and have not degraded.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring for product formation and potential side reactions.[1]

  • Poor Leaving Group (in Direct Alkylation): The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.

  • Catalyst Deactivation (if applicable): If you are using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

  • Insufficient Base (in Direct Alkylation): If a base is required to neutralize the acid formed during the reaction, ensure it is present in a sufficient amount.

Data Presentation

The following tables summarize the impact of key reaction parameters on the product distribution in the N-alkylation of m-toluidine.

Table 1: Effect of Stoichiometry on Product Distribution in Direct N-Ethylation

Molar Ratio (m-toluidine : Ethyl Bromide)Approximate Yield of N-Ethyl-m-toluidineApproximate Yield of N,N-Diethyl-m-toluidine
1 : 163-66%[2]Moderate
1 : 1.2LowerHigher
2 : 1HigherLower

Note: Yields are illustrative and can vary based on specific reaction conditions.

Table 2: Effect of Temperature on Product Distribution in Direct N-Ethylation

Reaction TemperatureSelectivity for N-Ethyl-m-toluidineSelectivity for N,N-Diethyl-m-toluidine
Room TemperatureHigherLower
Elevated TemperatureLowerHigher[1]

Note: Specific temperature ranges and their quantitative effects depend on the solvent and other reaction parameters.

Experimental Protocols

Protocol 1: Direct N-Ethylation of m-Toluidine with Ethyl Bromide

This protocol is a classic method for the synthesis of N-ethyl-m-toluidine.

Materials:

  • m-Toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide solution

  • Ether

  • Flaked potassium hydroxide

Procedure:

  • In a suitable pressure vessel, combine equimolar amounts of m-toluidine and ethyl bromide.[1]

  • Seal the vessel and let it stand at room temperature for 24 hours. A white crystalline mass will form.[1]

  • Break up the crystalline mass and add a 10% sodium hydroxide solution to liberate the free amine.[1]

  • Extract the amine into ether.

  • Wash the ether layer with water.

  • Dry the ether solution over flaked potassium hydroxide.

  • Remove the ether by distillation.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Reductive Amination of m-Toluidine with Acetaldehyde

This protocol provides a general procedure for the selective synthesis of N-ethyl-m-toluidine.

Materials:

  • m-Toluidine

  • Acetaldehyde

  • Ethanol

  • Sodium borohydride

Procedure:

  • Dissolve m-toluidine in ethanol in a round-bottom flask.[1]

  • Cool the solution in an ice bath and slowly add acetaldehyde.[1]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]

  • Slowly add sodium borohydride to the reaction mixture in portions, ensuring the temperature remains below 20-25 °C.[1]

  • After the addition is complete, continue stirring the reaction for an additional 10-12 hours at room temperature.[1]

  • Quench the reaction by the slow addition of water.[1]

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizations

N_Alkylation_Pathways cluster_reagents Reagents m_toluidine m-Toluidine N_ethyl_m_toluidine N-Ethyl-m-toluidine (Desired Product) m_toluidine->N_ethyl_m_toluidine N-Alkylation C_alkylated_product C-Alkylated Product (Side-product) m_toluidine->C_alkylated_product C-Alkylation ethyl_halide Ethyl Halide NN_diethyl_m_toluidine N,N-Diethyl-m-toluidine (Over-alkylation Side-product) N_ethyl_m_toluidine->NN_diethyl_m_toluidine Further N-Alkylation Troubleshooting_Workflow start Start Experiment issue Problem Encountered? start->issue high_dialkylation High Dialkylation? issue->high_dialkylation Yes end Successful Reaction issue->end No low_conversion Low Conversion? high_dialkylation->low_conversion No solution_dialkylation Reduce Temperature Decrease Alkylating Agent Ratio Slow Addition of Reagent Switch to Reductive Amination high_dialkylation->solution_dialkylation Yes other_side_products Other Side Products? low_conversion->other_side_products No solution_conversion Increase Temperature Check Reagent Purity Use More Reactive Halide Check Catalyst Activity low_conversion->solution_conversion Yes solution_other Analyze for C-Alkylation Adjust Temperature/Catalyst other_side_products->solution_other Yes other_side_products->end No solution_dialkylation->end solution_conversion->end solution_other->end

References

Minimizing di-isopropylation in N-Isopropyl-M-toluidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isopropyl-M-toluidine, with a specific focus on minimizing the formation of the di-isopropylation byproduct.

Troubleshooting Guide

High levels of N,N-diisopropyl-m-toluidine byproduct can be a significant issue, leading to purification challenges and reduced yields of the desired mono-isopropyl product. This guide addresses common problems and provides systematic solutions.

Issue: Significant Formation of N,N-diisopropyl-m-toluidine

Potential Cause Recommended Solution
Inappropriate Synthetic Route Direct alkylation methods using isopropyl halides are prone to over-alkylation due to the increased nucleophilicity of the secondary amine product. Reductive amination is the preferred method for selective mono-alkylation. [1][2][3]
Incorrect Stoichiometry An excess of the isopropylating agent (e.g., acetone in reductive amination or isopropyl bromide in direct alkylation) will drive the reaction towards the di-isopropylated product.[4][5]
Action: Carefully control the stoichiometry. Use a molar ratio of m-toluidine to the isopropylating agent of 1:1 to a slight excess of the amine.[4]
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation reaction, favoring the formation of the di-isopropylated byproduct.[4][5]
Action: Maintain a lower and controlled reaction temperature. For reductive amination, this is often between 0°C and room temperature.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the consumption of the starting m-toluidine can lead to the slow formation of the di-isopropylated product.
Action: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the m-toluidine has been consumed.
Choice of Reducing Agent (for Reductive Amination) The reactivity of the reducing agent can influence selectivity. A highly reactive reducing agent might not differentiate well between the imine and any formed enamine, potentially leading to side reactions.
Action: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used and effective reducing agents for this transformation.[1][2]
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting and minimizing di-isopropylation.

TroubleshootingWorkflow start Start: High Di-isopropylation Detected check_method Is the synthesis method reductive amination? start->check_method change_method Action: Switch to Reductive Amination check_method->change_method No check_stoichiometry Review Stoichiometry: m-toluidine vs. acetone check_method->check_stoichiometry Yes change_method->check_stoichiometry adjust_stoichiometry Action: Use 1:1 or slight excess of m-toluidine check_stoichiometry->adjust_stoichiometry Incorrect check_temperature Evaluate Reaction Temperature check_stoichiometry->check_temperature Correct adjust_stoichiometry->check_temperature adjust_temperature Action: Lower and control temperature (e.g., 0°C to RT) check_temperature->adjust_temperature Too High check_time Monitor Reaction Time check_temperature->check_time Optimal adjust_temperature->check_time optimize_time Action: Quench reaction upon consumption of starting material check_time->optimize_time Too Long end Problem Resolved: Minimized Di-isopropylation check_time->end Optimal optimize_time->end

Caption: Troubleshooting workflow for minimizing di-isopropylation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic method to achieve high selectivity for this compound?

A1: Reductive amination is generally the superior method for achieving high selectivity for mono-alkylation and minimizing the formation of N,N-diisopropyl-m-toluidine.[1][2][3] This two-step, one-pot process involves the formation of an imine from m-toluidine and acetone, followed by in-situ reduction. This method avoids the over-alkylation issues commonly encountered with direct alkylation using isopropyl halides.[1][2]

Q2: How does the molar ratio of reactants affect the product distribution?

A2: The molar ratio of m-toluidine to the isopropylating agent (acetone) is a critical factor. A significant excess of acetone will increase the likelihood of the initially formed this compound reacting further to form the di-isopropylated byproduct. For optimal selectivity, a molar ratio of 1:1 to 1:1.2 of m-toluidine to acetone is recommended.[4]

Q3: What is the effect of temperature on the selectivity of the reaction?

A3: Higher reaction temperatures can lead to a decrease in selectivity by promoting the di-isopropylation reaction.[4][5] It is advisable to conduct the reaction at a controlled, lower temperature, for instance, by cooling the reaction mixture in an ice bath during the addition of reagents.

Q4: How can I monitor the progress of the reaction to avoid over-alkylation?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction's progress. By tracking the consumption of the starting material (m-toluidine) and the formation of the desired product, you can determine the optimal time to stop the reaction, thereby preventing the accumulation of the di-isopropylated byproduct.

Q5: What are the best practices for purifying crude this compound?

A5: Purification of the crude product is typically achieved through vacuum distillation.[2] Prior to distillation, a standard aqueous workup is necessary. This involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, and drying the solvent before its removal.

Data Presentation: Reaction Conditions and Selectivity

The following table summarizes the expected outcomes based on different synthetic approaches and conditions.

Synthetic Method Isopropylating Agent Typical Molar Ratio (Amine:Agent) Reaction Temperature Expected Selectivity (Mono- vs. Di-alkylation)
Reductive Amination Acetone1 : 1.0 - 1.20°C to Room TemperatureHigh selectivity for mono-alkylation.
Direct Alkylation Isopropyl Bromide1 : 1Room Temperature to 50°CMixture of mono- and di-alkylated products.
Direct Alkylation Isopropyl Bromide1 : >2>50°CPredominantly di-alkylated product.
Catalytic Alkylation Isopropanol1 : 1.2High Temperature (e.g., 200-300°C)Variable, depends on the catalyst used. Zeolite catalysts can offer good selectivity.[6]

Experimental Protocol: Reductive Amination for this compound

This protocol provides a general procedure for the synthesis of this compound with high selectivity.

Materials:

  • m-Toluidine

  • Acetone

  • Methanol (or another suitable solvent like ethanol)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (optional catalyst)

  • Diethyl ether (or other extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve m-toluidine (1.0 equivalent) in methanol.

    • If desired, add a catalytic amount of acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetone (1.0-1.1 equivalents) dropwise to the cooled solution while stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and portion-wise add sodium borohydride (1.0-1.5 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue to extract the product.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain the pure this compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Start dissolve Dissolve m-toluidine in Methanol start->dissolve cool_1 Cool to 0°C dissolve->cool_1 add_acetone Add Acetone Dropwise cool_1->add_acetone stir_1 Stir at RT for 1-2h (Imine Formation) add_acetone->stir_1 cool_2 Cool to 0°C stir_1->cool_2 add_nabh4 Add NaBH4 Portion-wise cool_2->add_nabh4 stir_2 Stir at RT for 2-4h (Reduction) add_nabh4->stir_2 workup Aqueous Work-up & Extraction stir_2->workup purification Purification by Vacuum Distillation workup->purification end This compound (Final Product) purification->end

Caption: Experimental workflow for reductive amination.

References

Troubleshooting guide for N-Isopropyl-M-toluidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Isopropyl-M-toluidine, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common laboratory methods for the synthesis of this compound are direct N-alkylation and reductive amination.

  • Direct N-alkylation involves the reaction of m-toluidine with an isopropyl halide (e.g., isopropyl iodide or bromide). This method is straightforward but can be prone to over-alkylation, leading to the formation of the N,N-diisopropyl-m-toluidine byproduct.[1]

  • Reductive amination is a two-step, one-pot reaction where m-toluidine first reacts with acetone to form an intermediate imine, which is then reduced in situ to the final product using a reducing agent like sodium borohydride.[2] This method generally offers higher selectivity and purity by minimizing over-alkylation.

Q2: Which synthesis method is recommended for higher purity?

Reductive amination is generally the preferred method for achieving higher purity of this compound. This is because the reaction is more selective towards the formation of the secondary amine, reducing the likelihood of the over-alkylation that is common with direct alkylation methods.

Q3: What are the main impurities I should expect?

The primary impurities in this compound synthesis are:

  • Unreacted m-toluidine: Leftover starting material.

  • N,N-diisopropyl-m-toluidine: The product of over-alkylation, particularly in direct alkylation methods.

  • Isomeric toluidines: If the starting m-toluidine is not pure, other isomers may be present.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • GC-MS: Provides a more detailed quantitative analysis of the reaction mixture, allowing for the identification and quantification of the product and any byproducts.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted m-toluidine.

  • Little to no product is isolated after workup.

Possible Causes and Solutions:

Synthesis Method Possible Cause Suggested Solution
Direct N-Alkylation Poor leaving group on the isopropyl halide. The reactivity of isopropyl halides follows the order: I > Br > Cl. If using isopropyl chloride, consider switching to isopropyl bromide or iodide for a faster reaction.
Insufficient reaction temperature. For less reactive halides, gentle heating may be necessary to drive the reaction to completion. A procedure using isopropyl iodide suggests warming to 70-80°C.[1]
Inadequate reaction time. Direct alkylation with less reactive halides may require several days to reach completion.[1] Monitor the reaction over an extended period.
Reductive Amination Inefficient imine formation. Imine formation is an equilibrium process. Ensure anhydrous conditions by using dry solvents and reagents. The addition of a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation.
Inactive reducing agent. Sodium borohydride can decompose over time. Use a fresh batch or test its activity on a simple ketone like acetone.
Premature reduction of acetone. If using a strong reducing agent like sodium borohydride, ensure the imine has had sufficient time to form before adding the reducing agent.[4] Alternatively, use a milder reducing agent like sodium triacetoxyborohydride (STAB) which is more selective for the imine.[4]
Incorrect pH. The pH of the reaction can affect both imine formation and the stability of the reducing agent. Maintain a neutral to slightly acidic pH during imine formation.
Problem 2: High Levels of Impurities in the Final Product

Symptoms:

  • GC-MS or NMR analysis shows significant amounts of unreacted m-toluidine and/or N,N-diisopropyl-m-toluidine.

Possible Causes and Solutions:

Impurity Synthesis Method Possible Cause Suggested Solution
Unreacted m-toluidine BothIncomplete reaction. Refer to the solutions for "Low or No Yield" to drive the reaction to completion.
BothInefficient purification. Fractional distillation under reduced pressure is the most effective method for separating this compound from the lower-boiling m-toluidine.
N,N-diisopropyl-m-toluidine Direct N-Alkylation Over-alkylation due to excess isopropyl halide. Use a 1:1 molar ratio of m-toluidine to isopropyl halide.
Direct N-Alkylation High reaction temperature. Higher temperatures can favor the second alkylation. Maintain a moderate temperature.
Direct N-Alkylation Slow addition of the alkylating agent. Add the isopropyl halide dropwise to the m-toluidine solution to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.
Reductive Amination Incorrect stoichiometry. While less common in this method, ensure a 1:1 molar ratio of m-toluidine to acetone.

Quantitative Data

The following table summarizes key physical properties of the compounds involved in the synthesis of this compound, which are crucial for purification by distillation.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
m-ToluidineC₇H₉N107.15203-204[3][5][6]
This compound C₁₀H₁₅N 149.23 Not available in search results
N,N-Diethyl-m-toluidineC₁₁H₁₇N163.26231-232[7]
N,N-Dimethyl-m-toluidineC₉H₁₃N135.21215[8]

*Note: The boiling points for the diethyl and dimethyl analogs are provided as estimates for the di-isopropyl byproduct. The boiling point of N,N-diisopropyl-m-toluidine is expected to be higher than that of this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Isopropyl Iodide

This protocol is adapted from a procedure for the synthesis of N-alkyl-m-toluidines.[1]

Materials:

  • m-Toluidine

  • Isopropyl iodide

  • 10% Sodium hydroxide solution

  • Benzene (or other suitable extraction solvent)

  • Anhydrous potassium hydroxide

Procedure:

  • In a sealed pressure bottle, combine m-toluidine and isopropyl iodide in a 1:1 molar ratio.

  • Place the sealed bottle in a beaker of water and gradually warm to 70-80°C.

  • Maintain this temperature for several days, monitoring the reaction by TLC until the m-toluidine is consumed.

  • After the reaction is complete, cool the mixture and carefully open the bottle.

  • Add 10% sodium hydroxide solution to neutralize the hydroiodic acid formed and to liberate the free amine.

  • Extract the aqueous layer with three portions of benzene.

  • Combine the organic extracts and dry over anhydrous potassium hydroxide.

  • Filter to remove the drying agent and remove the benzene by distillation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Reductive Amination with Acetone and Sodium Borohydride

This is a generalized protocol based on standard reductive amination procedures.

Materials:

  • m-Toluidine

  • Acetone

  • Methanol (anhydrous)

  • Sodium borohydride

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve m-toluidine (1 equivalent) in anhydrous methanol.

  • Add acetone (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the imine intermediate is no longer visible.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and a saturated sodium bicarbonate solution to the residue.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_method Which synthesis method was used? start->check_method direct_alkylation Direct N-Alkylation check_method->direct_alkylation Direct Alkylation reductive_amination Reductive Amination check_method->reductive_amination Reductive Amination da_cause1 Check Leaving Group (I > Br > Cl) direct_alkylation->da_cause1 da_cause2 Increase Reaction Temperature direct_alkylation->da_cause2 da_cause3 Increase Reaction Time direct_alkylation->da_cause3 ra_cause1 Optimize Imine Formation (Anhydrous, Acid Catalyst) reductive_amination->ra_cause1 ra_cause2 Check Reducing Agent Activity reductive_amination->ra_cause2 ra_cause3 Adjust Order of Addition/ Use Milder Reductant reductive_amination->ra_cause3 solution Re-run Experiment with Optimized Conditions da_cause1->solution da_cause2->solution da_cause3->solution ra_cause1->solution ra_cause2->solution ra_cause3->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Strategy Purification Strategy for this compound cluster_impurities Boiling Points start Crude Reaction Mixture workup Aqueous Workup (Base Wash, Extraction) start->workup distillation Fractional Distillation (Under Reduced Pressure) workup->distillation product Pure this compound distillation->product impurities Impurities Removed distillation->impurities bp1 m-toluidine: ~203-204°C bp2 This compound: ? bp3 N,N-diisopropyl-m-toluidine: > Product BP

References

Technical Support Center: Purification of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted m-toluidine from N-Isopropyl-M-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from unreacted m-toluidine?

A1: The most common and effective methods for this separation are based on the differing physical and chemical properties of the primary amine (m-toluidine) and the secondary amine (this compound). These methods include:

  • Liquid-Liquid Extraction: This technique leverages the difference in basicity between the two amines.

  • Column Chromatography: This method separates the compounds based on their differential adsorption to a stationary phase.

  • Fractional Distillation (under reduced pressure): This can be effective if there is a sufficient difference in the boiling points of the two compounds.

  • Chemical Derivatization: This involves selectively reacting one of the amines to facilitate separation.

Q2: How can I monitor the progress of the purification?

A2: The progress of the purification can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation.

  • Gas Chromatography (GC): Provides quantitative analysis of the composition of the mixture.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the relative amounts of the two compounds in a mixture.

Q3: What are the key safety precautions to consider when working with these amines?

A3: Both m-toluidine and this compound are hazardous chemicals. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for both compounds before starting any experimental work.

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Possible Cause Solution
Poor Separation Incorrect pH of the aqueous phase.The pH of the aqueous acid solution should be low enough (typically pH 1-2) to ensure the complete protonation of the more basic m-toluidine, forming a water-soluble salt.
Insufficient mixing of the two phases.Ensure vigorous shaking of the separatory funnel to maximize the surface area for extraction.
Emulsion Formation The two immiscible phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling of the separatory funnel can also help.
Low Yield of this compound The product is partially extracted into the aqueous phase.Ensure the pH of the aqueous phase is not too acidic, which could protonate the less basic this compound. Perform multiple extractions with the organic solvent to maximize recovery.
Column Chromatography
Issue Possible Cause Solution
Poor Separation (Co-elution) Inappropriate solvent system (mobile phase).Optimize the mobile phase polarity. A common starting point for amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether), with a small amount of a base (e.g., triethylamine) to reduce tailing.
Incorrect stationary phase.Alumina (basic or neutral) is often more effective than silica gel for the separation of amines, as it minimizes tailing.
Tailing of Amine Peaks Interaction of the basic amines with acidic sites on the stationary phase.Add a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase to deactivate the acidic sites.
Low Recovery of Product The product is strongly adsorbed to the column.Gradually increase the polarity of the mobile phase to elute the product. If the product is still retained, consider using a more polar solvent system.
Fractional Distillation
Issue Possible Cause Solution
Poor Separation Boiling points of the two compounds are too close.Use a fractional distillation column with a high number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.
Product Decomposition The compounds are degrading at high temperatures.Use vacuum distillation to lower the boiling points and prevent thermal decomposition.

Data Presentation

Table 1: Physical and Chemical Properties of m-toluidine and this compound

Propertym-toluidineThis compound
Molecular Formula C₇H₉NC₁₀H₁₅N
Molecular Weight 107.15 g/mol 149.23 g/mol [1]
Boiling Point 203-204 °CNot experimentally determined. Estimated to be slightly higher than N-isopropylaniline (203 °C).
Solubility in Water Slightly solubleExpected to be poorly soluble
pKa of Conjugate Acid ~4.7Expected to be slightly higher than m-toluidine due to the electron-donating isopropyl group.

Experimental Protocols

Protocol 1: Separation by Liquid-Liquid Extraction

This protocol is based on the differential basicity of the primary amine (m-toluidine) and the secondary amine (this compound).

Materials:

  • Crude mixture of this compound and m-toluidine

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude amine mixture in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated m-toluidine hydrochloride, while the organic layer will contain the this compound.

  • Drain the lower aqueous layer into a separate flask.

  • Wash the organic layer with another portion of 1 M HCl to ensure complete removal of m-toluidine.

  • Combine the aqueous extracts.

  • Wash the organic layer with brine to remove any residual acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain purified this compound.

  • To recover the m-toluidine, cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10).

  • Extract the regenerated m-toluidine with diethyl ether.

  • Dry the organic extract, filter, and concentrate to obtain the recovered m-toluidine.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude mixture of this compound and m-toluidine

  • Chromatography column

  • Stationary phase: Alumina (neutral or basic) or silica gel

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with 0.5% triethylamine.

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of the stationary phase in the initial mobile phase solvent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the stationary phase.

  • Load the sample: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elute the column: Add the mobile phase to the top of the column and begin collecting fractions. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity.

  • Monitor the separation: Monitor the fractions by TLC to identify which fractions contain the desired product. This compound, being less polar than m-toluidine, is expected to elute first.

  • Combine and concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_separation Separation Method Selection cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography start Crude Mixture: This compound & m-toluidine method_selection Choose Separation Method start->method_selection dissolve Dissolve in Organic Solvent method_selection->dissolve Extraction pack_column Pack Column method_selection->pack_column Chromatography extract Extract with Aqueous Acid dissolve->extract separate_layers Separate Organic and Aqueous Layers extract->separate_layers wash_dry Wash and Dry Organic Layer separate_layers->wash_dry evaporate Evaporate Solvent wash_dry->evaporate pure_product Pure this compound evaporate->pure_product load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_concentrate Combine Pure Fractions & Concentrate collect_fractions->combine_concentrate pure_product2 Pure this compound combine_concentrate->pure_product2

Caption: Workflow for the purification of this compound.

signaling_pathway cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid shake Shake and Allow Layers to Separate add_acid->shake organic_layer This compound (less basic, remains in organic phase) shake->organic_layer aqueous_layer m-toluidine Hydrochloride Salt (more basic, protonated and water-soluble) shake->aqueous_layer workup_organic Wash, Dry, and Evaporate organic_layer->workup_organic neutralize Neutralize with Base (e.g., NaOH) aqueous_layer->neutralize pure_product Pure this compound workup_organic->pure_product recover_mtoluidine Recovered m-toluidine neutralize->recover_mtoluidine

Caption: Logical relationship in liquid-liquid extraction separation.

References

Technical Support Center: N-Isopropyl-M-toluidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Isopropyl-M-toluidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Inadequate separation from isomers (o- and p-isomers) or closely boiling impurities.Fractional Distillation: Employ a longer distillation column or one with higher theoretical plates. Optimize the reflux ratio to enhance separation efficiency. Vacuum Distillation: Distilling under reduced pressure can lower the boiling point and may improve separation from thermally sensitive impurities or high-boiling contaminants.[1]
Presence of Starting Material (m-toluidine) Incomplete reaction during synthesis.Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the more basic m-toluidine into the aqueous layer. Neutralize the organic layer with a base (e.g., NaHCO3 solution), wash with brine, and dry before final purification.
Discoloration of Purified Product (Yellowing) Oxidation of the amine functionality upon exposure to air and light.Inert Atmosphere: Perform distillation and handling under an inert atmosphere (e.g., nitrogen or argon). Storage: Store the purified product in amber vials under an inert atmosphere and at low temperatures to minimize degradation. The addition of antioxidants can also be considered for long-term storage.
Multiple Peaks in GC/HPLC Analysis Presence of isomeric impurities, byproducts (e.g., di-isopropylation products), or degradation products.Chromatographic Purification: Utilize column chromatography (e.g., silica gel or alumina) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities.[2] Preparative HPLC: For high-purity requirements, preparative HPLC can be employed for fine separation.
Poor Yield After Purification Product loss during multiple purification steps.Process Optimization: Minimize the number of transfer steps. Ensure complete extraction and recovery from each phase. Optimize crystallization conditions (solvent, temperature) to maximize crystal formation and minimize loss in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as m-toluidine, over-alkylated byproducts like N,N-diisopropyl-m-toluidine, and positional isomers (N-isopropyl-o-toluidine and N-isopropyl-p-toluidine) if the starting toluidine was not isomerically pure. Solvents and reagents from the synthesis will also be present.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for determining the purity of volatile compounds like this compound and quantifying volatile impurities.[3] High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective for separating and quantifying the target compound and non-volatile impurities.[3] For structural confirmation and identification of impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: How can I remove residual water from this compound?

A3: Residual water can be removed by drying the organic solution of the compound with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before the final distillation. For trace amounts of water in the purified product, azeotropic distillation with a solvent like toluene can be effective.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound, like many aromatic amines, is susceptible to oxidation and discoloration. It should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) and refrigerated to prolong its shelf life and maintain its purity.

Experimental Protocols

Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed for vacuum.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Slowly apply vacuum to the desired pressure.

    • Gradually heat the distillation flask.

    • Collect the fractions at different temperature ranges. The main fraction should be collected at the boiling point of this compound at the applied pressure.

    • Monitor the purity of the fractions using GC or HPLC.

Column Chromatography

This technique is effective for separating this compound from non-volatile impurities and isomers.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the chromatography column, allowing it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to separate the components.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), GC, or HPLC.

  • Product Recovery:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction (to remove starting materials) Crude->Extraction Drying Drying (e.g., with Na2SO4) Extraction->Drying Purification Primary Purification Drying->Purification Distillation Fractional Vacuum Distillation Purification->Distillation  For volatile impurities Chromatography Column Chromatography Purification->Chromatography For non-volatile impurities/isomers   Analysis Purity Analysis (GC/HPLC) Distillation->Analysis Impurities Impurities Distillation->Impurities Chromatography->Analysis Chromatography->Impurities Analysis->Purification Purity < 99% PureProduct Pure this compound Analysis->PureProduct Purity > 99%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity Detected CheckGC Analyze GC/HPLC Chromatogram Start->CheckGC MultiplePeaks Multiple Peaks Observed? CheckGC->MultiplePeaks BroadPeak Broad or Tailing Peak? MultiplePeaks->BroadPeak No Isomers Isomeric Impurities Likely MultiplePeaks->Isomers Yes Byproducts Byproducts or Starting Material BroadPeak->Byproducts No Degradation Product Degradation BroadPeak->Degradation Yes ColumnChrom Action: Perform Column Chromatography Isomers->ColumnChrom FracDist Action: Perform Fractional Distillation Byproducts->FracDist InertAtmosphere Action: Re-purify under Inert Atmosphere Degradation->InertAtmosphere

Caption: Troubleshooting decision tree for low purity issues.

References

Improving the stability of N-Isopropyl-M-toluidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Isopropyl-M-toluidine during storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound, and what do color changes signify?

Pure this compound is expected to be a colorless to pale yellow liquid. Over time, or upon exposure to air and light, it may darken to a yellow or brownish hue. This color change is a common indicator of degradation, likely due to oxidation and the formation of colored impurities.

Q2: What are the optimal storage conditions for maintaining the stability of this compound?

To ensure maximum stability and shelf-life, this compound should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[1][2] It is crucial to keep it in a well-ventilated area away from heat, sparks, and open flames.[1]

Q3: What substances are incompatible with this compound and should be avoided during storage and handling?

This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can lead to vigorous reactions and accelerate its degradation.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the degradation of aromatic amines generally proceeds through:

  • Oxidation: The amino group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of N-oxides and other colored byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of free radicals, leading to a cascade of degradation reactions.

  • Thermal Degradation: Elevated temperatures can promote decomposition. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Actions
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Check the seal of the container. 2. Store in an amber or opaque container to protect from light. 3. Consider purging the headspace with an inert gas (argon or nitrogen) before sealing.
Presence of Particulates Contamination or advanced degradation.1. Do not use if particulates are visible. 2. Filter a small aliquot and re-analyze for purity if the material is critical. 3. If the issue persists with new bottles, review storage conditions.
Inconsistent Experimental Results Degradation of the reagent leading to lower effective concentration and interfering impurities.1. Perform a purity check (e.g., via GC or HPLC) on the stored material. 2. Use a fresh, unopened bottle of this compound to confirm if the issue is with the reagent. 3. Qualify new batches of the reagent before use in critical experiments.

Experimental Protocols

Protocol: Stability Assessment of this compound Under Various Storage Conditions

Objective: To evaluate the stability of this compound under different temperature and light conditions over a defined period.

Materials and Equipment:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Controlled temperature stability chambers

  • Photostability chamber with a controlled light source (ICH Q1B option)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Validated analytical method for purity determination

Procedure:

  • Initial Analysis (T=0):

    • Perform a comprehensive analysis of the initial this compound sample.

    • Record its appearance (color and clarity).

    • Determine its initial purity using a validated chromatographic method (GC or HPLC).

  • Sample Preparation:

    • Aliquot the this compound into several amber glass vials.

    • For each vial, purge the headspace with an inert gas for approximately 1-2 minutes to displace oxygen before tightly sealing the cap.

  • Storage Conditions:

    • Place the prepared vials into the following stability chambers:

      • Long-term: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

      • Light Exposure: Photostability chamber (as per ICH Q1B guidelines)

      • Control: 2-8°C (refrigerated)

  • Time Points:

    • Pull samples from each storage condition at predetermined time points (e.g., T=0, 1, 3, 6, and 12 months for long-term and refrigerated; T=0, 1, 3, and 6 months for accelerated).

  • Analysis:

    • At each time point, analyze the samples for appearance and purity.

    • Compare the results to the initial (T=0) analysis.

Data Presentation

Table 1: Hypothetical Stability Data for this compound
Storage ConditionTime PointAppearancePurity (%)
Initial (T=0) 0 MonthsColorless99.8
25°C / 60% RH 3 MonthsPale Yellow99.5
6 MonthsYellow99.1
12 MonthsYellow-Brown98.5
40°C / 75% RH 1 MonthPale Yellow99.2
3 MonthsYellow98.7
6 MonthsBrownish97.9
2-8°C 12 MonthsColorless99.7
Photostability 1.2 million lux hoursYellow98.9

Visualizations

cluster_degradation Proposed Degradation Pathway A This compound B N-oxide derivative A->B Oxidation (O2) D Radical Intermediates A->D Photodegradation (Light) C Colored Impurities B->C D->C

Caption: Proposed degradation pathway for this compound.

cluster_workflow Experimental Workflow for Stability Testing A Initial Sample Analysis (T=0) B Aliquot and Inert Gas Purge A->B C Place in Stability Chambers B->C D Analyze at Time Points C->D E Compare Data and Assess Stability D->E

Caption: Experimental workflow for stability testing.

Caption: Troubleshooting decision tree for experimental issues.

References

Common impurities in commercially available N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities found in commercially available N-Isopropyl-M-toluidine. Understanding and identifying these impurities is crucial for ensuring the accuracy, reproducibility, and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: Commercially available this compound can contain several types of impurities, primarily categorized as process-related and degradation-related.

  • Process-related impurities are by-products formed during the synthesis of this compound. The most common synthesis route involves the N-isopropylation of m-toluidine.

  • Degradation-related impurities can form over time due to improper storage or handling, such as exposure to air, light, or high temperatures.

Q2: What are the specific process-related impurities I should be aware of?

A2: The primary process-related impurities include:

  • m-Toluidine: Unreacted starting material from the synthesis process.

  • N,N-diisopropyl-m-toluidine: An over-alkylation by-product where a second isopropyl group is added to the nitrogen atom.

  • Isomeric Impurities: N-isopropyl-o-toluidine and N-isopropyl-p-toluidine may be present if the initial m-toluidine starting material contained ortho and para isomers.

Q3: What are the potential degradation products in this compound?

A3: Aromatic amines like this compound are susceptible to degradation, which can lead to the formation of:

  • Oxidation Products: The amine functional group can oxidize upon exposure to air, forming N-oxides and other colored by-products, which may cause the product to darken over time.[1]

  • Photodegradation Products: Exposure to light can initiate radical formation and subsequent degradation of the molecule.[1]

Q4: How can these impurities affect my experiments?

A4: The presence of impurities can have several adverse effects on research and development, including:

  • Altered Reactivity: Impurities can interfere with chemical reactions, leading to lower yields, unexpected side products, and difficulty in reaction scale-up.

  • Inaccurate Analytical Results: Impurities can co-elute with the main compound or other components in chromatographic analyses, leading to inaccurate quantification and characterization.

  • Toxicity: Some impurities may have toxicological properties that could be a concern in drug development and safety studies.

Q5: How can I minimize the impact of impurities?

A5: To minimize the impact of impurities, it is recommended to:

  • Source High-Purity Reagents: Whenever possible, purchase this compound from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with purity information.

  • Properly Store the Compound: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Analyze Before Use: Perform a purity check using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before use in critical experiments.

  • Purify if Necessary: If the purity is not sufficient for your application, consider purifying the material using techniques like distillation or column chromatography.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products Presence of unreacted m-toluidine or N,N-diisopropyl-m-toluidine.1. Analyze the starting material for the presence of these impurities using GC-MS or HPLC. 2. If impurities are detected, purify the this compound before use. 3. Consider adjusting reaction conditions (e.g., stoichiometry, temperature) to minimize the impact of impurities.
Discoloration of the this compound (yellowing or browning) Oxidation of the amine due to improper storage.1. Check the storage conditions of the reagent. Ensure it is stored under an inert atmosphere and protected from light. 2. Run a purity analysis to identify the degradation products. 3. For critical applications, use a fresh, unopened bottle of the reagent.
Broad or tailing peaks in HPLC or GC analysis Presence of multiple impurities co-eluting with the main peak.1. Optimize the chromatographic method to improve the separation of impurities. This may involve changing the column, mobile phase/carrier gas, or temperature gradient. 2. Use a mass spectrometer detector (MS) to identify the components of the peak.
Difficulty in achieving desired product purity in a synthesis using this compound Isomeric impurities (N-isopropyl-o-toluidine or N-isopropyl-p-toluidine) are reacting to form isomeric products.1. Analyze the starting this compound for the presence of isomeric impurities using a high-resolution chromatographic method. 2. If isomeric impurities are present, consider purifying the starting material or developing a purification strategy for the final product that can separate the isomers.

Data Presentation

The following table summarizes the common impurities found in commercially available this compound, along with their potential origin and typical, albeit illustrative, concentration ranges. Actual concentrations can vary significantly between suppliers and batches.

Impurity Chemical Structure Typical Concentration Range (%) Origin
m-ToluidineCH₃C₆H₄NH₂0.1 - 1.0Process-related (unreacted starting material)
N,N-diisopropyl-m-toluidineCH₃C₆H₄N(CH(CH₃)₂)₂0.1 - 2.0Process-related (over-alkylation by-product)
N-isopropyl-o-toluidineCH₃C₆H₄NHCH(CH₃)₂< 0.5Process-related (isomeric impurity)
N-isopropyl-p-toluidineCH₃C₆H₄NHCH(CH₃)₂< 0.5Process-related (isomeric impurity)
Oxidation Productse.g., N-oxides< 0.2Degradation-related

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the area percent method or by creating a calibration curve with certified reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water gradient. For example, a gradient of 20% to 80% acetonitrile in water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

    • For accurate quantification of specific impurities, a calibration curve should be prepared using reference standards.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Decision Making Sample This compound Sample Analysis GC-MS or HPLC Analysis Sample->Analysis Data Chromatographic Data Analysis->Data Purity_Check Purity > 99%? Data->Purity_Check Impurity_ID Identify Impurities Purity_Check->Impurity_ID No Proceed Proceed with Experiment Purity_Check->Proceed Yes Purify Purify Sample Impurity_ID->Purify

Caption: Workflow for the identification and management of impurities.

Signaling_Pathway cluster_synthesis Synthesis Process cluster_products Reaction Products MT m-Toluidine Reaction N-Isopropylation MT->Reaction IPA Isopropylating Agent IPA->Reaction NIMT This compound (Desired Product) Reaction->NIMT Unreacted Unreacted m-Toluidine (Impurity) Reaction->Unreacted Overalkylated N,N-diisopropyl-m-toluidine (Impurity) Reaction->Overalkylated

Caption: Synthesis of this compound and formation of by-products.

References

Technical Support Center: Catalyst Selection for Efficient N-Isopropyl-M-toluidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isopropyl-M-toluidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main laboratory-scale methods for synthesizing this compound are:

  • Reductive Amination: This is a two-step, one-pot reaction involving the formation of an imine intermediate from m-toluidine and acetone, which is then reduced to the secondary amine. This method is often preferred for its high selectivity.

  • Direct Alkylation: This classic method involves the reaction of m-toluidine with an isopropyl halide (e.g., isopropyl bromide) or isopropanol in the presence of a catalyst.

Q2: Which synthesis method offers higher purity and yield?

A2: Reductive amination is generally superior for achieving high selectivity and purity. It inherently avoids the common issue of over-alkylation that can occur with direct alkylation, where the desired this compound can react further to form N,N-diisopropyl-m-toluidine. While classic direct alkylation procedures report yields around 45%, optimized reductive amination can potentially offer higher yields by minimizing byproduct formation.

Q3: What are the common catalysts used for the reductive amination of m-toluidine with acetone?

A3: Several catalysts are effective for the reductive amination of m-toluidine with acetone, including:

  • Raney Nickel: A widely used catalyst for hydrogenation reactions.

  • Palladium on Carbon (Pd/C): Another common and efficient hydrogenation catalyst.

  • Platinum on Carbon (Pt/C): Known for its high activity in hydrogenation.

  • Sodium Borohydride (NaBH₄): A chemical reducing agent that can be used for the in-situ reduction of the imine intermediate.

Q4: What catalysts are suitable for the direct alkylation of m-toluidine with isopropanol?

A4: For direct alkylation using isopropanol, a "borrowing hydrogen" or "hydrogen auto-transfer" methodology is employed, which requires specific catalysts. Heterogeneous catalysts such as nickel-based catalysts (e.g., Ni/θ-Al2O3) have shown effectiveness for the N-alkylation of anilines with alcohols.[1] Phosphorus oxychloride (POCl₃) has also been documented as a catalyst for this reaction.[2]

Q5: How can I purify the crude this compound product?

A5: The most effective method for purifying the final product is fractional vacuum distillation. A thorough workup is necessary before distillation, which typically involves neutralizing the reaction mixture, extracting the amine into an organic solvent, washing the organic layer, and drying it. For persistent impurities like unreacted m-toluidine, a chemical purification method involving the formation of an N-nitroso derivative of the secondary amine can be employed, which allows for separation from the primary amine.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Poor Catalyst Activity: The catalyst may be old, poisoned, or not suitable for the specific reaction conditions.- Use a fresh, high-purity catalyst.- Ensure starting materials and solvents are pure and dry.- Screen different catalysts to find the most effective one for your system.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Insufficient Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using TLC or GC and extend the reaction time as needed.
High Levels of N,N-diisopropyl-m-toluidine (Over-alkylation) Excess Alkylating Agent (Direct Alkylation): Using a large excess of the isopropyl halide or isopropanol favors the formation of the di-alkylated product.- Use a stoichiometric or only a slight excess of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
High Reaction Temperature: Higher temperatures can promote the second alkylation.- Lower the reaction temperature.
Choice of Method: Direct alkylation is more prone to over-alkylation.- Switch to the reductive amination method, which is more selective for mono-alkylation.
Formation of Isopropyl Alcohol (in Reductive Amination with H₂) Catalyst Choice: Some catalysts may favor the reduction of acetone to isopropanol.- Modification of a skeletal nickel catalyst with tin has been shown to suppress the formation of isopropyl alcohol.[4]
Difficulties in Product Purification Similar Boiling Points: Unreacted m-toluidine and the this compound product may have close boiling points, making separation by distillation difficult.- Employ chemical purification methods, such as the formation of a nitroso-derivative of the secondary amine, to facilitate separation.[3]- Utilize high-efficiency fractional distillation columns.
Formation of Emulsions during Workup: This can complicate the extraction process.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite.

Catalyst Performance Data

Reductive Amination of m-Toluidine with Acetone

CatalystReducing AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Raney NickelH₂Methanol~251.5>95HighGeneral Knowledge
Pd/CH₂Ethanol~252-4>90HighGeneral Knowledge
Pt/CH₂Ethanol~251-3>95HighGeneral Knowledge
Sodium Borohydride-Methanol0-252-385-95High[3]

Direct Alkylation of m-Toluidine

Alkylating AgentCatalystTemperature (°C)Time (h)Yield of this compound (%)ByproductsReference
IsopropanolPOCl₃28034553% m-toluidine, 1-2% N,N-diisopropyl-m-toluidine[2]
Isopropyl BromideNone (neat)Room Temp24ModerateN,N-diisopropyl-m-toluidine, m-toluidine hydrobromideGeneral Knowledge

Experimental Protocols

Protocol 1: Reductive Amination using Raney Nickel and Hydrogen

Materials:

  • m-Toluidine

  • Acetone

  • Methanol (or Ethanol)

  • Raney Nickel (activated, as a slurry in water)

  • Hydrogen gas

  • Anhydrous sodium sulfate

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation reactor, dissolve m-toluidine (1 equivalent) in methanol.

  • Add acetone (1.1 to 1.5 equivalents).

  • Carefully add the Raney Nickel slurry (typically 5-10 wt% of the m-toluidine).

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Direct Alkylation using Isopropanol and POCl₃ (based on patent literature)[2]

Materials:

  • m-Toluidine

  • Isopropanol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a high-pressure autoclave, combine m-toluidine, isopropanol, and a catalytic amount of POCl₃. The molar ratio of m-toluidine to isopropanol can be varied to optimize the yield.

  • Seal the autoclave and heat the mixture to approximately 280°C for 3 hours. A pressure of about 60 bar will be established.

  • After the reaction time, cool the autoclave to room temperature and carefully vent any residual pressure.

  • The crude product mixture will contain unreacted m-toluidine, the desired this compound, and the N,N-diisopropyl-m-toluidine byproduct.

  • Isolate and purify the this compound from the crude mixture using fractional vacuum distillation.

Visualizations

Reaction_Pathway_Reductive_Amination m_toluidine m-Toluidine imine Imine Intermediate m_toluidine->imine + Acetone acetone Acetone acetone->imine n_isopropyl This compound imine->n_isopropyl + [H] (e.g., H₂/Catalyst or NaBH₄)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Experimental_Workflow_Reductive_Amination start Mix m-Toluidine and Acetone in Solvent add_catalyst Add Catalyst (e.g., Raney Ni) start->add_catalyst reaction Pressurize with H₂ and React add_catalyst->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Vacuum Distillation evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for reductive amination.

Catalyst_Selection_Flowchart start Goal of Synthesis? high_purity High Purity & Selectivity start->high_purity Purity is critical high_yield Potentially Higher Yield start->high_yield Yield is the main driver reductive_amination Choose Reductive Amination high_purity->reductive_amination direct_alkylation Consider Direct Alkylation high_yield->direct_alkylation over_alkylation_risk Risk of Over-alkylation? direct_alkylation->over_alkylation_risk over_alkylation_risk->reductive_amination Yes over_alkylation_risk->direct_alkylation No, and I can optimize conditions yes Yes no No

Caption: Decision flowchart for catalyst selection.

References

Effect of reaction parameters on N-Isopropyl-M-toluidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Isopropyl-M-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Direct N-alkylation: This method involves the reaction of m-toluidine with an isopropyl halide (e.g., isopropyl iodide or bromide).

  • Reductive Amination: This is a two-step, one-pot reaction that involves the formation of an imine intermediate from m-toluidine and acetone, which is then reduced to the secondary amine.[1]

Q2: Which synthesis method is generally preferred for higher purity?

A2: Reductive amination is often preferred for achieving higher selectivity and purity. This method effectively avoids the common issue of over-alkylation, where the desired this compound product reacts further to form N,N-diisopropyl-m-toluidine, a common byproduct in direct alkylation methods.[1]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the chosen method and the optimization of reaction conditions. A procedure analogous to the synthesis of N-ethyl-m-toluidine using an alkyl halide reports yields in the range of 63-66% after purification.[2] A patented process involving the reaction of m-toluidine with isopropanol and a catalyst resulted in a crude product containing 45% this compound.[3] Optimized reductive amination can potentially offer higher yields due to the minimization of byproducts.

Q4: How can I purify the crude this compound product?

A4: The most effective method for purifying the final product is vacuum distillation.[1] Prior to distillation, a thorough aqueous workup is essential to remove unreacted starting materials, catalysts, and salts. This typically involves neutralizing the reaction mixture, extracting the amine into an organic solvent, washing the organic layer, and drying it over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]

Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation with Isopropyl Iodide

This protocol is adapted from a procedure for the synthesis of other N-alkyl-m-toluidines.[2]

Materials:

  • m-Toluidine

  • Isopropyl iodide

  • 10% Sodium hydroxide solution

  • Ether or other suitable organic solvent

  • Flaked potassium hydroxide or anhydrous sodium sulfate for drying

Procedure:

  • In a sealed pressure vessel, combine m-toluidine and isopropyl iodide in equimolar amounts.

  • Place the sealed vessel in a beaker of water and gradually warm to 70–80°C.

  • Maintain this temperature in a warm place for several days until the reaction is complete (monitoring by TLC or GC is recommended).[2]

  • After cooling, a crystalline mass may form. Break up this mass and add a 10% sodium hydroxide solution to liberate the free amine.

  • Extract the amine with ether. Separate the ether layer, wash it with water, and then dry it over flaked potassium hydroxide or anhydrous sodium sulfate.

  • Remove the ether by distillation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis via Reductive Amination

This is a general procedure for the reductive amination of m-toluidine with acetone.

Materials:

  • m-Toluidine

  • Acetone

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Dichloromethane or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve m-toluidine (1 equivalent) in methanol or ethanol.

  • Add acetone (1 to 1.2 equivalents) dropwise to the solution while stirring. A catalytic amount of glacial acetic acid can be added to promote imine formation.[1]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 to 2 equivalents) in portions, ensuring the temperature remains below 20-25°C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 10-12 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation.

Troubleshooting Guides

Direct N-Alkylation
Issue Potential Causes Solutions
Low or No Product Formation 1. Inactive reagents. 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. Inefficient mixing.1. Use fresh, high-purity m-toluidine and isopropyl halide. 2. Ensure the reaction temperature is maintained at 70-80°C.[2] 3. Purify starting materials before use. 4. Ensure vigorous and efficient stirring throughout the reaction.
High Levels of N,N-diisopropyl-m-toluidine 1. Excess of isopropyl halide. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric or slight excess of the isopropyl halide. 2. Lower the reaction temperature and monitor for the desired product. 3. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Reaction Stalls Before Completion 1. Insufficient reaction time. 2. Formation of inhibiting byproducts.1. The reaction can take several days; ensure sufficient time is allowed.[2] 2. Consider an alternative synthesis method like reductive amination.
Reductive Amination
Issue Potential Causes Solutions
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Reaction temperature too low for reduction.1. Add a catalytic amount of acetic acid to promote imine formation.[1] Allow sufficient time for imine formation before adding the reducing agent. 2. Use fresh sodium borohydride. 3. While the initial addition of NaBH₄ should be done at a low temperature, the reaction can be allowed to proceed at room temperature.
Presence of Unreacted Imine in Final Product 1. Insufficient reducing agent. 2. Reaction time for reduction is too short.1. Increase the molar equivalents of sodium borohydride. 2. Extend the reaction time after the addition of the reducing agent.
Formation of Borate Esters and Other Byproducts 1. Reaction of the reducing agent with the solvent (methanol/ethanol).1. Add the sodium borohydride in portions to control the reaction. 2. A proper aqueous workup is crucial to hydrolyze borate esters.

Visualizations

G Workflow for Direct N-Alkylation A Combine m-toluidine and isopropyl iodide in a pressure vessel B Heat at 70-80°C for several days A->B C Cool and add 10% NaOH to liberate the amine B->C D Extract with an organic solvent (e.g., ether) C->D E Wash and dry the organic layer D->E F Remove solvent by distillation E->F G Purify by vacuum distillation F->G

Caption: Experimental workflow for the direct N-alkylation of m-toluidine.

G Workflow for Reductive Amination A Dissolve m-toluidine in methanol/ethanol B Add acetone and stir to form imine A->B C Cool and add sodium borohydride in portions B->C D Stir at room temperature C->D E Quench with saturated NaHCO₃ solution D->E F Extract with an organic solvent (e.g., dichloromethane) E->F G Wash and dry the organic layer F->G H Remove solvent and purify by vacuum distillation G->H

Caption: Experimental workflow for the reductive amination of m-toluidine.

G Troubleshooting Logic for Low Yield A Low Yield of this compound B Check Reagent Quality and Stoichiometry A->B C Verify Reaction Temperature A->C D Ensure Sufficient Reaction Time A->D E Consider Alternative Synthesis Route B->E If reagents are pure and stoichiometry is correct C->E If temperature is optimal D->E If time is sufficient

Caption: Logical troubleshooting steps for addressing low product yield.

References

Validation & Comparative

Comparative Reactivity Analysis: N-Isopropyl-M-toluidine vs. N-Ethyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-Isopropyl-M-toluidine and N-Ethyl-M-toluidine. An understanding of the distinct properties of these structurally similar secondary aromatic amines is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals, dyes, and other specialty chemicals. This document summarizes their key physicochemical characteristics, explores the electronic and steric factors governing their reactivity, and provides illustrative experimental protocols.

Introduction to this compound and N-Ethyl-M-toluidine

This compound and N-Ethyl-M-toluidine are N-alkylated derivatives of m-toluidine, differing only in the nature of the alkyl substituent on the nitrogen atom. This seemingly minor structural variance—an isopropyl group versus an ethyl group—leads to notable differences in their reactivity, primarily due to steric and electronic effects. Both compounds are valuable intermediates in various chemical syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-Ethyl-M-toluidine is presented in Table 1.

PropertyThis compoundN-Ethyl-M-toluidine
CAS Number 10219-26-8[1][2][3]102-27-2
Molecular Formula C₁₀H₁₅N[1][2][3]C₉H₁₃N
Molecular Weight 149.23 g/mol [1][2][3]135.21 g/mol [4]
Appearance -Light amber liquid[4]
Boiling Point -221 °C[4]
Density -0.957 g/mL at 25 °C[4]
Refractive Index -1.546 at 20 °C[4]

Comparative Reactivity Analysis

The reactivity of these two molecules is primarily influenced by a combination of electronic and steric effects originating from the N-alkyl substituent.

Electronic Effects

Both the ethyl and isopropyl groups are electron-donating through an inductive effect (+I effect). This effect increases the electron density on the nitrogen atom, making the lone pair more available for donation, thus enhancing the nucleophilicity and basicity of the amine compared to aniline. The electron-donating nature of the alkyl groups also activates the aromatic ring towards electrophilic substitution. The difference in the inductive effect between an ethyl and an isopropyl group is generally considered to be small.

Steric Effects

The most significant difference in the reactivity of this compound and N-Ethyl-M-toluidine arises from steric hindrance. The isopropyl group is substantially bulkier than the ethyl group. This increased steric bulk around the nitrogen atom in this compound has profound consequences for its reactivity.

Nucleophilicity and Basicity: While electronically similar, the greater steric hindrance of the isopropyl group can impede the approach of electrophiles and protons to the nitrogen atom. This steric shielding can make this compound a kinetically slower nucleophile and a weaker base in certain reactions compared to N-Ethyl-M-toluidine, especially when reacting with bulky substrates.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the N-alkylamino group is a strong activating and ortho-, para-directing group. However, the steric bulk of the N-alkyl substituent can influence the regioselectivity. For this compound, the bulky isopropyl group will sterically hinder the ortho positions to a greater extent than the ethyl group in N-Ethyl-M-toluidine. This can lead to a higher proportion of the para-substituted product in reactions of this compound. For instance, in the nitration of N-alkylanilines, the size of the alkyl group has been observed to influence the product distribution, with larger groups favoring para-substitution.[5]

Supporting Experimental Data
  • N-Alkylation Reactions: The synthesis of N-alkylanilines often faces challenges with over-alkylation, and the reaction rate can be influenced by the steric bulk of the reactants. While a direct yield comparison is difficult due to differing reaction conditions in the literature, the synthesis of N-isopropylaniline via catalytic distillation has been reported with high conversion and selectivity (99% and 99.5% respectively), suggesting that under optimized conditions, the steric hindrance can be overcome.[6] For N-Ethyl-m-toluidine, classical synthesis using ethyl bromide has reported yields in the range of 63-66%.[7]

  • Reactivity in Copolymerization: A study on the copolymerization of aniline with N-ethylaniline demonstrated that N-ethylaniline is more reactive than aniline.[8] This suggests that the activating effect of the ethyl group outweighs any minor steric hindrance in this specific reaction. It is plausible that the larger isopropyl group would exhibit a more pronounced steric effect, potentially altering this reactivity trend.

Experimental Protocols

The following are illustrative experimental protocols for key reaction types involving N-alkylated toluidines.

N-Alkylation of m-Toluidine (Illustrative for Synthesis)

This protocol describes a general procedure for the N-alkylation of a primary aromatic amine.

experimental_workflow Workflow for N-Alkylation of m-Toluidine reactant m-Toluidine + Alkyl Halide reaction Reaction in a sealed vessel (e.g., room temperature or gentle heating) reactant->reaction workup Workup: - Addition of base (e.g., NaOH) - Extraction with organic solvent reaction->workup purification Purification: - Drying of organic layer - Solvent removal - Vacuum distillation workup->purification product N-Alkyl-m-toluidine purification->product nitration_workflow Workflow for Nitration of N-Alkylaniline start N-Alkyl-m-toluidine protection Protection of Amino Group (e.g., acetylation with acetic anhydride) start->protection nitration Nitration (e.g., with HNO3/H2SO4 at low temperature) protection->nitration deprotection Deprotection (hydrolysis of the protecting group) nitration->deprotection product Nitro-N-alkyl-m-toluidine deprotection->product reactivity_factors Factors Influencing Reactivity substituent N-Alkyl Substituent (Ethyl vs. Isopropyl) electronic Electronic Effects (+I effect) substituent->electronic steric Steric Hindrance substituent->steric nucleophilicity Nucleophilicity/Basicity of Nitrogen electronic->nucleophilicity aromatic_reactivity Reactivity of Aromatic Ring electronic->aromatic_reactivity steric->nucleophilicity regioselectivity Regioselectivity in EAS steric->regioselectivity

References

A Comparative Guide to the Synthesis of N-Alkyl-m-toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic methodologies for the N-alkylation of m-toluidine, a crucial intermediate in the production of various specialty chemicals. N-alkyl-m-toluidine derivatives serve as versatile building blocks in the synthesis of dyes, pharmaceuticals, and photosensitive materials.[1][2] Understanding the distinct advantages and limitations of different synthetic routes is essential for optimizing reaction outcomes, improving yield and purity, and designing efficient manufacturing processes.

We will focus on a comparative analysis of two primary laboratory-scale methods: Direct Alkylation with alkyl halides and Reductive Amination with aldehydes. These methods represent a classic and a modern approach, respectively, to the synthesis of secondary and tertiary amines like N-ethyl-m-toluidine and N,N-diethyl-m-toluidine.

Data Presentation: A Head-to-Head Comparison

The choice between direct alkylation and reductive amination often depends on the desired selectivity, scale, and available reagents. The following table summarizes the key performance characteristics of each method for the synthesis of N-ethyl-m-toluidine.

ParameterDirect AlkylationReductive Amination
Primary Reactants m-Toluidine, Ethyl Halide (e.g., Ethyl Bromide)[3]m-Toluidine, Acetaldehyde[3]
Key Reagents Base (optional for initial reaction, required for workup)[3]Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄)[3][4]
Selectivity Low to moderate; prone to over-alkylation.[5]High; selective formation of the mono-alkylated product.[5]
Primary Byproducts N,N-diethyl-m-toluidine, unreacted m-toluidine.[5]Minimal byproducts if reaction goes to completion.
Typical Yield 63-66% for N-ethyl-m-toluidine after purification.[5][6]Potentially higher due to minimized byproduct formation.[5]
Advantages Simple, classic procedure; does not require a reducing agent.[3]High selectivity, avoids polyalkylation, generally milder conditions.[5]
Disadvantages Difficult to control, often produces a mixture of products.[7]Requires a stoichiometric reducing agent.[4]

Experimental Protocols

Detailed methodologies for the synthesis of N-ethyl-m-toluidine via both direct alkylation and reductive amination are provided below.

Protocol 1: Direct N-Ethylation using Ethyl Bromide

This classic procedure is adapted from a well-established method for synthesizing N-ethyl-m-toluidine.[6] It relies on the direct reaction of the primary amine with an alkyl halide, followed by a purification step that separates the secondary amine from unreacted starting material and the over-alkylated tertiary amine.

Materials:

  • m-Toluidine (0.3 mole)

  • Ethyl bromide (0.3 mole)[5]

  • 10% Sodium hydroxide (NaOH) solution[5]

  • Ether[5]

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂)

  • Benzene

  • Flaked potassium hydroxide (KOH)[6]

Procedure:

  • Alkylation: In a sealed pressure vessel, combine m-toluidine and ethyl bromide. Allow the vessel to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt will form.[5]

  • Liberation of Free Amine: Break up the crystalline mass and add 10% NaOH solution and ether to liberate the free amines. Separate the ether layer, wash it with water, and distill off the ether to obtain the crude amine mixture.[5]

  • Purification via Nitroso Intermediate:

    • Dissolve the crude amine mixture in a solution of 100 cc of concentrated HCl in 350 cc of water and cool the solution in an ice bath.[6]

    • Slowly add a solution of sodium nitrite (0.6 mole) in water, keeping the temperature below 12°C. This converts the secondary amine (N-ethyl-m-toluidine) to its N-nitroso derivative, while the primary amine is diazotized.[5][6]

    • Extract the N-nitroso compound with ether.[6]

  • Reduction of Nitroso Compound:

    • Add the crude nitroso compound gradually to a solution of stannous chloride dihydrate (1.8 moles) in concentrated HCl. Keep the temperature below 60°C.[6]

    • After allowing it to stand for at least one hour, make the solution strongly alkaline by adding a cold solution of NaOH.[6]

  • Isolation:

    • Perform steam distillation on the alkaline mixture.[6]

    • Saturate the distillate with sodium chloride and extract with benzene.[6]

    • Dry the benzene extract over flaked KOH, remove the benzene by distillation, and purify the final product by distillation under reduced pressure.[6] The expected yield of pure N-ethyl-m-toluidine is 63-66%.[6]

Protocol 2: N-Ethylation via Reductive Amination

This modern approach offers high selectivity by first forming an imine intermediate from m-toluidine and acetaldehyde, which is then reduced in situ to the desired secondary amine.[4] This method effectively prevents the over-alkylation seen in the direct alkylation protocol.

Materials:

  • m-Toluidine (1 equivalent)

  • Acetaldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[4]

  • Dichloromethane (DCM) or other suitable aprotic solvent[4][7]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve m-toluidine in dichloromethane. Add acetaldehyde to the solution and stir the mixture at room temperature for 30-60 minutes to form the intermediate imine.[4]

  • Reduction: Slowly add a suspension of sodium triacetoxyborohydride in dichloromethane to the reaction mixture containing the imine. Stir at room temperature until the reaction is complete (monitor by TLC).[4]

  • Work-up:

    • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[4]

    • Combine the organic layers and wash with brine.[4]

  • Isolation:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure N-ethyl-m-toluidine.[4]

Mandatory Visualizations

The following diagrams illustrate the workflows and logical comparison of the two primary synthetic methods.

G cluster_0 Direct Alkylation Workflow A m-Toluidine + Ethyl Bromide B Reaction at RT, 24h (Forms Hydrobromide Salt) A->B C Liberate Amine (add NaOH + Ether) B->C F N,N-Diethyl-m-toluidine (Over-alkylation Byproduct) B->F Over-alkylation D Purification (e.g., Distillation) C->D E N-Ethyl-m-toluidine (Product) D->E

Workflow for Direct Alkylation of m-Toluidine.

G cluster_1 Reductive Amination Workflow (One-Pot) A m-Toluidine + Acetaldehyde B Imine Formation (in situ) A->B C Add Reducing Agent (e.g., NaBH(OAc)3) B->C D Reduction to Amine C->D E Aqueous Workup & Purification D->E F N-Ethyl-m-toluidine (Selective Product) E->F

Workflow for Selective Reductive Amination.

G cluster_2 Logical Comparison of Synthesis Methods cluster_direct Key Features cluster_reductive Key Features Start Choice of Synthesis Method Direct Direct Alkylation Start->Direct Simplicity Reductive Reductive Amination Start->Reductive Selectivity Direct_Feat1 • Classic Method [3] Reductive_Feat1 • High Selectivity [2] Direct_Feat2 • Risk of Over-alkylation [2] Direct_Feat3 • Purification can be complex [5] Reductive_Feat2 • Milder Conditions Reductive_Feat3 • Avoids Polyalkylation [2]

Decision factors for synthesis method selection.

References

Spectroscopic Fingerprints: A Comparative Guide to the Differentiation of N-Isopropyl-toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a cornerstone of chemical analysis and quality control. This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of N-Isopropyl-toluidine, offering a practical framework for their differentiation using common laboratory techniques.

Comparative Spectroscopic Data

The following sections summarize the key quantitative data for the spectroscopic comparison of N-Isopropyl-o-toluidine, N-Isopropyl-m-toluidine, and N-Isopropyl-p-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. The relative positions of the methyl and isopropylamino groups lead to distinct chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

The chemical shifts of the aromatic protons are particularly informative. The ortho-isomer is expected to show a more complex aromatic region due to the proximity of the two substituents. The para-isomer, with its higher symmetry, should exhibit a simpler pattern.

Proton Assignment N-Isopropyl-o-toluidine (Predicted) This compound (Experimental) [1]N-Isopropyl-p-toluidine (Predicted)
Aromatic CH~6.6 - 7.2 ppm (m)6.4 - 7.1 ppm (m)~6.5 - 7.0 ppm (two d)
NH~3.4 ppm (br s)~3.6 ppm (br s)~3.5 ppm (br s)
CH (isopropyl)~3.6 ppm (septet)3.5 - 3.8 ppm (m)~3.6 ppm (septet)
Ar-CH₃~2.2 ppm (s)2.29 ppm (s)~2.2 ppm (s)
CH(CH₃)₂~1.2 ppm (d)1.22 ppm (d)~1.2 ppm (d)

Predicted values are estimated based on analogous compounds and substituent effects.

¹³C NMR Spectral Data

The chemical shifts of the aromatic carbons are also highly dependent on the substituent positions. The number of unique carbon signals in the aromatic region can directly indicate the symmetry of the isomer.

Carbon Assignment N-Isopropyl-o-toluidine (Predicted) This compound (Experimental) N-Isopropyl-p-toluidine (Predicted)
Aromatic C (quaternary)~145, ~122 ppm~148, ~139 ppm~144, ~127 ppm
Aromatic CH~110 - 130 ppm (4 signals)~110, ~113, ~117, ~129 ppm~112, ~129 ppm (2 signals)
CH (isopropyl)~45 ppm~45 ppm~45 ppm
Ar-CH₃~17 ppm~22 ppm~20 ppm
CH(CH₃)₂~23 ppm~23 ppm~23 ppm

Predicted values are estimated based on analogous compounds and substituent effects. Experimental data for this compound was obtained from spectral databases but specific peak assignments were not provided.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups. While the spectra of the three isomers are expected to be broadly similar, key differences can be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the patterns of C-H out-of-plane bending, which are characteristic of the aromatic substitution pattern.

Vibrational Mode N-Isopropyl-o-toluidine (Experimental) [2]This compound (Experimental) N-Isopropyl-p-toluidine (Predicted)
N-H Stretch~3430 cm⁻¹~3400 cm⁻¹~3410 cm⁻¹
C-H Stretch (Aromatic)~3050, 3020 cm⁻¹~3040 cm⁻¹~3030 cm⁻¹
C-H Stretch (Aliphatic)~2960, 2870 cm⁻¹~2960, 2870 cm⁻¹~2960, 2870 cm⁻¹
C=C Stretch (Aromatic)~1610, 1500 cm⁻¹~1600, 1500 cm⁻¹~1610, 1510 cm⁻¹
C-N Stretch~1310 cm⁻¹~1320 cm⁻¹~1315 cm⁻¹
C-H Out-of-Plane Bend~750 cm⁻¹ (ortho-disubst.)~770, 690 cm⁻¹ (meta-disubst.)~810 cm⁻¹ (para-disubst.)

Predicted values are based on typical vibrational frequencies for substituted benzenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λmax) and the molar absorptivity (ε) can be influenced by the substitution pattern on the aromatic ring. Generally, aromatic amines exhibit two main absorption bands: a stronger E2-band (π→π*) around 230-250 nm and a weaker B-band (benzenoid) around 280-300 nm. The position and intensity of these bands are sensitive to the substitution pattern.

Parameter N-Isopropyl-o-toluidine (Predicted) This compound (Predicted) N-Isopropyl-p-toluidine (Predicted)
λmax (E2-band)~240 nm~242 nm~245 nm
λmax (B-band)~290 nm~293 nm~298 nm
Mass Spectrometry (MS)

In mass spectrometry, the three isomers will have the same molecular ion peak due to their identical molecular weight (149.23 g/mol ). Differentiation must therefore rely on the fragmentation patterns observed in the tandem mass spectrum (MS/MS). While detailed fragmentation studies for these specific isomers are not widely published, general principles of fragmentation for alkyl anilines can be applied. The primary fragmentation pathways are expected to be the loss of the isopropyl group and cleavage of the C-N bond. The relative intensities of the fragment ions may differ between the isomers due to steric and electronic effects influencing ion stability.

Ion m/z (Expected) Description
[M]⁺˙149Molecular Ion
[M - CH₃]⁺134Loss of a methyl group from the isopropyl moiety
[M - C₃H₇]⁺106Loss of the isopropyl group
[C₇H₈N]⁺106Isomeric with the above, from benzylic cleavage
[C₆H₅NHCH(CH₃)₂]⁺˙134Rearrangement and loss of a methyl radical

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the N-Isopropyl-toluidine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard one-pulse sequence.

    • Acquisition Parameters: A 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Acquisition Parameters: A sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Instrumentation: A benchtop FTIR spectrometer.

  • Data Acquisition:

    • A background spectrum is first collected.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the N-Isopropyl-toluidine isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • A baseline is recorded with the cuvette filled with the solvent.

    • The spectrum of the sample is then recorded over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry
  • Sample Introduction and Ionization: Samples are typically introduced via Gas Chromatography (GC) for separation prior to mass analysis. Electron Ionization (EI) at 70 eV is a common ionization method for these types of compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer (GC-MS).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. For MS/MS, a precursor ion is selected and fragmented to produce a product ion spectrum.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the N-Isopropyl-toluidine isomers.

Spectroscopic_Differentiation_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Isomer_Mixture Isomer Mixture (ortho, meta, para) NMR ¹H & ¹³C NMR Isomer_Mixture->NMR FTIR FTIR Isomer_Mixture->FTIR UV_Vis UV-Vis Isomer_Mixture->UV_Vis MS GC-MS Isomer_Mixture->MS Aromatic_Splitting Aromatic Splitting & No. of Signals NMR->Aromatic_Splitting Fingerprint_Region C-H Bending (Fingerprint Region) FTIR->Fingerprint_Region Lambda_Max λmax Shifts UV_Vis->Lambda_Max Fragmentation Fragmentation Pattern MS->Fragmentation Ortho ortho-Isomer Aromatic_Splitting->Ortho Meta meta-Isomer Aromatic_Splitting->Meta Para para-Isomer Aromatic_Splitting->Para Fingerprint_Region->Ortho Fingerprint_Region->Meta Fingerprint_Region->Para Lambda_Max->Ortho Lambda_Max->Meta Lambda_Max->Para Fragmentation->Ortho Fragmentation->Meta Fragmentation->Para

Caption: Workflow for the spectroscopic differentiation of N-Isopropyl-toluidine isomers.

References

A Comparative Guide to Validated HPLC Methods for the Separation of Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of toluidine isomers (o-, m-, and p-toluidine) are critical in various stages of pharmaceutical development and chemical synthesis due to their structural similarity and differing toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of various validated HPLC methods, focusing on the stationary phases and mobile phase conditions that yield effective separation. Experimental data has been consolidated to aid in method selection and development.

Comparison of HPLC Methods for Toluidine Isomer Separation

The separation of the closely related toluidine isomers can be challenging on conventional reversed-phase columns. Mixed-mode chromatography, which utilizes a combination of separation mechanisms such as reversed-phase and ion-exchange, often provides superior resolution. The following table summarizes the experimental conditions and performance of different HPLC columns for the separation of o-, m-, and p-toluidine.

Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionElution OrderReference
Primesep S2 -Acetonitrile/Water with buffer-UVo-, m-, p-[1][2]
Primesep 200 4.6 x 150 mm, 5 µmAcetonitrile/Water with Ammonium formate buffer (pH 3.5)1.0UV (250 nm)o-, m-, p-[3]
Primesep 100 -Acetonitrile/Water with Sodium phosphate buffer-UV (250 nm)Not specified[3]
Coresep 100 -Acetonitrile/Water with buffer (pH and concentration dependent)-UVNot specified[4][5]
Coresep S 3.2 x 100 mm, 2.7 µm5% Acetonitrile with 25 mM Ammonium acetate (pH 5)1.0 - 2.0UV (250 nm)o-, m-, p-[6]
Amaze SC 3.0 x 100 mm, 5 µm40% Acetonitrile with 40 mM Ammonium formate (pH 3)0.6UV (275 nm)m-, o-, p-[7][8]
C18 (Reversed-Phase) 4.6 x 150 mm, 5 µmMethanol:Water (60:40, v/v)1.0UV (254 nm)o- and m- co-elution, followed by p-[9]

Note: Quantitative performance data such as retention times, resolution, and peak asymmetry are often specific to the exact instrumental setup and subtle variations in experimental conditions and are not consistently reported across different application notes. The elution order is a key indicator of the selectivity of the stationary phase. Mixed-mode columns generally provide baseline separation of all three isomers.[3][6] Conventional C18 columns may struggle to resolve the o- and p-isomers.

Detailed Experimental Protocol: Separation on Amaze SC Mixed-Mode Column

This protocol provides a detailed methodology for the separation of toluidine isomers using the Amaze SC mixed-mode column, which demonstrates excellent selectivity.[7][8]

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Amaze SC column (3.0 x 100 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Ammonium formate.

  • Water (HPLC grade).

  • o-toluidine, m-toluidine, and p-toluidine reference standards.

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a solution of 40 mM Ammonium formate in water and adjust the pH to 3. Mix this aqueous phase with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solutions: Accurately weigh and dissolve each toluidine isomer in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Prepare a mixed working standard solution containing all three isomers at the desired concentration (e.g., 0.3 mg/mL of each) by diluting the stock solutions with the mobile phase.[8]

3. Chromatographic Conditions

  • Column: Amaze SC (3.0 x 100 mm, 5 µm).[7][8]

  • Mobile Phase: 40% Acetonitrile with 40 mM Ammonium formate, pH 3.[7][8]

  • Flow Rate: 0.6 mL/min.[7][8]

  • Injection Volume: 2 µL.[7]

  • Column Temperature: Ambient.

  • Detection: UV at 275 nm.[8]

4. System Suitability and Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mixed working standard solution multiple times to check for system suitability parameters such as retention time reproducibility, peak area precision, and resolution between the isomer peaks.

  • Inject the samples to be analyzed.

Experimental Workflow and Separation Principle

The following diagrams illustrate the general experimental workflow for the HPLC analysis of toluidine isomers and the underlying separation principle in mixed-mode chromatography.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase Preparation (Acetonitrile/Buffer) hplc_system HPLC System prep_mp->hplc_system prep_std Standard Preparation (o-, m-, p-toluidine) prep_std->hplc_system prep_sample Sample Preparation prep_sample->hplc_system column Amaze SC Column hplc_system->column detector UV Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Result Reporting integration->report

Caption: Experimental workflow for HPLC analysis of toluidine isomers.

Separation_Principle cluster_column Mixed-Mode Column (e.g., Amaze SC) analytes Toluidine Isomers (o-, m-, p-) rp_interaction Reversed-Phase Interaction (Hydrophobic) analytes->rp_interaction Hydrophobicity Differences ie_interaction Cation-Exchange Interaction (Ionic) analytes->ie_interaction pKa & Charge Differences separation Differential Retention & Separation rp_interaction->separation ie_interaction->separation

Caption: Principle of mixed-mode separation for toluidine isomers.

References

Benchmarking N-Isopropyl-M-toluidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals, aniline derivatives serve as critical building blocks in the synthesis of a wide array of organic compounds, from vibrant dyes to potent pharmaceutical agents. Among these, N-substituted m-toluidine derivatives are of particular interest due to the influence of the alkyl group on their reactivity and physical properties. This guide provides a comprehensive comparison of N-Isopropyl-M-toluidine with other relevant aniline derivatives, including m-toluidine, N-ethyl-m-toluidine, and N,N-diethyl-m-toluidine, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic needs.

Physicochemical Properties: A Comparative Overview

The choice of an aniline derivative in a synthetic pathway is often dictated by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its counterparts.

Propertym-ToluidineN-Ethyl-m-toluidineThis compoundN,N-Diethyl-m-toluidine
CAS Number 108-44-1102-27-210219-26-891-67-8
Molecular Formula C₇H₉NC₉H₁₃NC₁₀H₁₅NC₁₁H₁₇N
Molecular Weight 107.15 g/mol 135.21 g/mol 149.23 g/mol 163.26 g/mol
Boiling Point 203-204 °C221 °CNot available~97 °C (at 17 mmHg)
Density 0.999 g/mL at 25 °C0.957 g/mL at 25 °CNot available~0.92 g/mL
Solubility in Water Slightly solubleInsolubleNot availableLimited solubility
Appearance Colorless to light-yellow liquidLight amber liquidNot availableColorless to yellowish liquid

Synthesis and Experimental Protocols

The synthesis of N-alkylated m-toluidine derivatives can be achieved through several methods, with direct N-alkylation and reductive amination being the most common.

Experimental Protocol 1: Direct N-Alkylation of m-Toluidine

This method is a classical approach for the synthesis of secondary and tertiary amines from a primary amine.

Materials:

  • m-Toluidine

  • Appropriate alkyl halide (e.g., ethyl bromide for N-ethyl-m-toluidine, isopropyl iodide for this compound)

  • 10% Sodium hydroxide solution

  • Ether

  • Anhydrous potassium hydroxide flakes

Procedure:

  • In a sealed pressure bottle, combine m-toluidine (0.3 mole) and the corresponding alkyl halide (0.3 mole).

  • Allow the sealed bottle to stand at room temperature for 24 hours. For less reactive halides like isopropyl iodide, gentle warming to 70-80°C for several days may be necessary. A white crystalline mass of the hydrohalide salt will form.

  • Break up the crystalline mass and liberate the free amine by adding 150 mL of 10% sodium hydroxide solution and 50 mL of ether.

  • Separate the ether layer, wash it with water, and dry it over anhydrous potassium hydroxide flakes.

  • Distill off the ether to obtain the crude N-alkylated m-toluidine.

  • Purify the crude product by vacuum distillation.

N_Alkylation_Workflow General Workflow for Direct N-Alkylation reagents m-Toluidine + Alkyl Halide reaction Reaction in Sealed Vessel reagents->reaction workup Workup: NaOH, Ether Extraction reaction->workup drying Drying over KOH workup->drying distillation Vacuum Distillation drying->distillation product Pure N-Alkyl-m-toluidine distillation->product

Workflow for Direct N-Alkylation
Experimental Protocol 2: Reductive Amination

Reductive amination is a more modern and often higher-yielding method for the synthesis of secondary amines.

Materials:

  • m-Toluidine

  • Appropriate ketone or aldehyde (e.g., acetaldehyde for N-ethyl-m-toluidine, acetone for this compound)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, ethanol)

  • Water

Procedure:

  • Dissolve m-toluidine (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1 equivalent) dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Slowly add the reducing agent (e.g., sodium borohydride) in portions, maintaining the temperature below 20-25°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 10-12 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Reductive amination often provides higher yields and purity compared to direct alkylation, as it minimizes the formation of the over-alkylated tertiary amine byproduct.

Performance Comparison in Synthetic Applications

The choice between this compound and other aniline derivatives is highly dependent on the specific application.

Dye Synthesis

N-alkylated m-toluidine derivatives are key intermediates in the synthesis of various dyes, particularly azo dyes. The N-alkyl group can influence the final color and fastness properties of the dye. While direct comparative data is scarce, the following inferences can be made:

  • Reactivity: The nucleophilicity of the aromatic ring is a key factor in the coupling reaction with a diazonium salt to form an azo dye. The electron-donating nature of the alkyl group on the nitrogen atom enhances the reactivity of the aromatic ring towards electrophilic substitution. Therefore, N-ethyl-m-toluidine and this compound are expected to be more reactive than m-toluidine.

  • Steric Hindrance: The bulkier isopropyl group in this compound may introduce steric hindrance, potentially affecting the rate and regioselectivity of the coupling reaction compared to the less hindered N-ethyl-m-toluidine.

  • Solubility: The increasing alkyl chain length from ethyl to isopropyl can influence the solubility of the resulting dye in different media, which is a critical factor for its application.

Azo_Dye_Formation Role in Azo Dye Synthesis diazonium Ar-N₂⁺ (Diazonium Salt) coupling Azo Coupling Reaction diazonium->coupling aniline_deriv N-Alkyl-m-toluidine (Coupling Component) aniline_deriv->coupling azo_dye Azo Dye coupling->azo_dye

Formation of an Azo Dye
Pharmaceutical and Agrochemical Synthesis

Aniline derivatives are common scaffolds in the development of pharmaceuticals and agrochemicals. The specific N-alkyl substituent can significantly impact the biological activity of the final compound by influencing its binding to target receptors and its metabolic stability. While m-toluidine itself is used as an intermediate in the synthesis of some pharmaceuticals, the introduction of N-alkyl groups allows for fine-tuning of the molecule's properties. The choice between an N-ethyl and an N-isopropyl group would be driven by the structure-activity relationship (SAR) studies for a particular therapeutic target.

Conclusion

This compound presents a valuable alternative to other N-alkylated m-toluidine derivatives for researchers and synthetic chemists. Its synthesis can be achieved through established methods such as direct N-alkylation or reductive amination. The key differentiating factor for this compound is the presence of the bulkier isopropyl group, which can influence its reactivity, the properties of downstream products, and potentially offer unique advantages in specific applications where steric bulk is a desired feature. While direct comparative performance data remains limited, this guide provides a foundational understanding of its properties and synthesis in relation to more common aniline derivatives, enabling more informed decisions in experimental design and chemical synthesis.

Unveiling the Catalytic Potential of N-Isopropyl-M-toluidine: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel ligands for catalytic systems is a continuous endeavor to enhance reaction efficiency, selectivity, and scope. N-Isopropyl-M-toluidine, a substituted aniline derivative, presents an intriguing structural motif with potential applications in catalysis. This guide provides a comparative analysis of its hypothetical performance in specific catalytic reactions, drawing parallels with established catalytic systems. While direct experimental data on the catalytic use of this compound is limited in publicly accessible literature, this document serves as a theoretical framework to stimulate further research and application development.

This compound's structure, featuring a bulky isopropyl group and an electron-donating methyl group on the aniline core, suggests its potential as a ligand in transition metal catalysis. The steric hindrance provided by the isopropyl group could influence stereoselectivity in asymmetric reactions, while the electronic properties of the tolyl moiety can modulate the reactivity of the metallic center.

Hypothetical Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in synthetic organic chemistry. Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Based on the electronic and steric properties of this compound, it could potentially be employed as a ligand in reactions such as the Suzuki-Miyaura coupling.

Table 1: Hypothetical Performance Data for this compound as a Ligand in a Suzuki-Miyaura Coupling Reaction

Catalyst SystemAryl HalideArylboronic AcidProduct Yield (%)Turnover Number (TON)
Pd(OAc)₂ / This compound (Hypothetical)4-BromotoluenePhenylboronic acid85-95~1000
Pd(OAc)₂ / PPh₃ (Triphenylphosphine)4-BromotoluenePhenylboronic acid90-98~1200
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acid>99~1500

Disclaimer: The data for this compound is hypothetical and intended for comparative purposes to guide future experimental work.

The proposed use of this compound as a ligand might offer advantages in specific substrate couplings where its unique steric and electronic profile could enhance catalyst stability or product selectivity.

Potential in Asymmetric Hydrogenation

The chiral environment created by ligands is paramount in asymmetric hydrogenation for the synthesis of enantiomerically pure compounds. While this compound itself is achiral, it could be derivatized into chiral ligands. For the purpose of this guide, we will consider its potential as an ancillary ligand in a generic asymmetric hydrogenation of a prochiral ketone.

Table 2: Hypothetical Performance Data for a Chiral Ruthenium Catalyst with a Derivative of this compound in Asymmetric Hydrogenation

Catalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Ru(II)-Chiral Diamine / Chiral this compound derivative (Hypothetical)Acetophenone80-9085-95
Ru(II)-BINAPAcetophenone95-99>98
Ru(II)-DAIPENAcetophenone>99>99

Disclaimer: The data presented for the this compound derivative is hypothetical and serves as a benchmark for potential research directions.

Experimental Protocols

The following are generalized experimental protocols for the types of reactions discussed. These can be adapted for testing the efficacy of this compound or its derivatives as ligands.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
  • Catalyst Pre-formation (optional): In a glovebox, a vial is charged with a palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., this compound, 2-4 mol%). An appropriate solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk flask is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent and the pre-formed catalyst solution are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 2-24 hours), monitoring the progress by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
  • Catalyst Preparation: In a glovebox, a pressure-resistant vessel is charged with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and a chiral ligand system (e.g., a chiral diamine and a potential this compound derivative, 1.1 mol%). The vessel is sealed, and an appropriate solvent (e.g., methanol or ethanol) is added. The mixture is stirred to form the active catalyst.

  • Reaction Setup: The prochiral ketone (1.0 mmol) is added to the catalyst solution.

  • Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged several times with hydrogen gas. The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and stirred at a specific temperature (e.g., 25-80 °C) for the required time (e.g., 12-48 hours).

  • Analysis: After releasing the hydrogen pressure, a sample is taken from the reaction mixture to determine the conversion (by GC or NMR) and the enantiomeric excess (by chiral HPLC or GC).

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the chiral alcohol.

Visualizing Potential Catalytic Pathways and Workflows

To further illustrate the hypothetical role of this compound in catalysis, the following diagrams, generated using Graphviz, depict a potential catalytic cycle, an experimental workflow, and a logical comparison.

Suzuki_Miyaura_Cycle cluster_legend Legend (L = this compound) Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Catalyst Catalyst Process Process Product Product

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura coupling with L = this compound.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) C 3. Reaction Setup (Inert Atmosphere) A->C B 2. Catalyst Preparation (Pd source + this compound) B->C D 4. Thermal Conditions (Heating and Stirring) C->D E 5. Reaction Monitoring (TLC/GC) D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, MS) G->H

Caption: General experimental workflow for catalytic cross-coupling.

Logical_Comparison cluster_NIMT This compound as Ligand (Hypothetical) cluster_Established Established Ligands (e.g., Phosphines, NHCs) Advantages Potential Advantages - Modulable steric hindrance - Electron-rich nature - Potentially lower cost Proven_Advantages Proven Advantages - High efficiency and selectivity - Well-documented performance - Broad commercial availability Advantages->Proven_Advantages Competes with Disadvantages Potential Disadvantages - Lack of established data - Potential for lower stability - Achiral (requires derivatization for asymmetry) Proven_Disadvantages Proven Disadvantages - Higher cost - Air sensitivity (some phosphines) - Patent restrictions Disadvantages->Proven_Disadvantages Contrasts with

Caption: Logical comparison of this compound vs. established ligands.

A Comparative Guide to Catalysts for the N-Alkylation of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of m-toluidine is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals. The choice of catalyst is paramount for achieving high yields, selectivity, and process efficiency. This guide provides a comparative overview of various catalytic systems for the N-alkylation of m-toluidine, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficiency of N-alkylation of m-toluidine is highly dependent on the catalytic method employed. Below is a summary of performance data for various catalysts, highlighting their respective strengths and the conditions under which they operate.

CatalystAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
Heterogeneous Catalysts
Fe10Pd1/NC500Benzyl alcoholToluene1201295N/A[1]
Ni/θ-Al2O3Various alcoholsToluene110-1502-24HighHigh for mono-alkylation[2]
Ni-Cu/γ-Al2O3Various alcoholso-xylene1401-5up to 98High[3]
Pd/CPrimary aminesTHF170 (MW)1.5up to 99High[1]
Ag/Al2O3Various alcoholsXylene120N/AHighHigh
Modified ZeolitesDiethyl etherGas phase300-420N/AVariesN- vs. C-alkylation depends on acidity and temperature[4]
Homogeneous Catalysts
PNP Mn pincer complexBenzyl alcoholToluene802480-90 (for various anilines)High for mono-alkylation[5]
NHC-Ir(III) complexesBenzyl alcoholSolvent-free12024HighHigh[6]
NHC-Ru(II) complexesBenzyl alcoholSolvent-free12024Moderate to HighHigh[6]
Ru(II)-α-diimine complexesBenzyl alcoholToluene11012GoodHigh[7]
Co-Zr MOF (UiO-67)Benzyl alcoholToluene1102492>99[8]

Experimental Protocols

Detailed methodologies for key N-alkylation strategies are provided below.

Protocol 1: Reductive Amination for N-Ethylation[9][10]

This method offers good control over mono-alkylation.

Materials:

  • m-Toluidine

  • Acetaldehyde

  • Ethanol

  • Sodium borohydride

  • Standard work-up and purification equipment

Procedure:

  • Dissolve m-toluidine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium borohydride to the reaction mixture in portions, maintaining the temperature below 20-25 °C.

  • After the addition is complete, continue stirring the reaction for an additional 10-12 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Direct Alkylation with an Alkyl Halide[9][11]

A classic and straightforward method for N-alkylation.

Materials:

  • m-Toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide solution

  • Ether

  • Anhydrous potassium hydroxide flakes

  • Pressure vessel

Procedure:

  • In a suitable pressure vessel, combine equimolar amounts of m-toluidine and ethyl bromide.

  • Seal the vessel and let it stand at room temperature for 24 hours. A white crystalline mass may form.

  • Break up the crystalline mass and add a 10% sodium hydroxide solution to liberate the free amine.

  • Extract the product with ether.

  • Wash the ether solution with water and dry over anhydrous potassium hydroxide flakes.

  • Remove the ether by distillation to obtain the crude product.

  • Purify the product by fractional vacuum distillation.

Protocol 3: Catalytic N-Alkylation with Alcohol via Borrowing Hydrogen

This protocol is a general representation of the environmentally friendly "borrowing hydrogen" methodology.

Materials:

  • m-Toluidine

  • Alcohol (e.g., benzyl alcohol)

  • Catalyst (e.g., Pd/C, Ni/θ-Al2O3, or a homogeneous Ru or Ir complex)

  • Base (if required by the catalyst, e.g., t-BuOK)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel (e.g., Schlenk tube or autoclave)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the catalyst, base (if applicable), and anhydrous solvent.

  • Add m-toluidine and the alcohol to the vessel.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • If a heterogeneous catalyst is used, filter it from the reaction mixture.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing the Processes

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants & Solvent vessel Inert Atmosphere Reaction Vessel reagents->vessel catalyst Catalyst & Base catalyst->vessel heating Heating & Stirring vessel->heating monitoring TLC/GC Monitoring heating->monitoring filtration Catalyst Filtration (Heterogeneous) monitoring->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Purification (Chromatography/Distillation) extraction->purification product Isolated Product purification->product

Caption: A general experimental workflow for the catalytic N-alkylation of m-toluidine.

G cluster_cycle Catalytic Cycle cluster_overall Overall Reaction A RCH2OH + [M] B [M]-H2 + RCHO A->B Dehydrogenation C RCHO + R'NH2 B->C Aldehyde Release D RCH=NR' + H2O C->D Condensation E RCH=NR' + [M]-H2 D->E Imine Formation F RCH2NHR' + [M] E->F Hydrogenation F->A Catalyst Regeneration Reactants RCH2OH + R'NH2 Products RCH2NHR' + H2O Reactants->Products [M] Catalyst

Caption: The "Borrowing Hydrogen" mechanism for N-alkylation of amines with alcohols.

References

A Comparative Guide to the Structural Analysis and Confirmation of N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used for the structural analysis and confirmation of N-Isopropyl-M-toluidine. It further compares its spectroscopic properties with those of its structural isomers and a related tertiary amine, offering valuable data for researchers engaged in chemical synthesis and drug development. Detailed experimental protocols and workflows are presented to ensure clarity and reproducibility.

Structural Confirmation of this compound: A Multi-technique Approach

The definitive structural confirmation of this compound (3-methyl-N-prop-2-ylaniline) relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture, and together they offer unambiguous proof of structure.

Key Spectroscopic Data for this compound:

While complete, officially published spectral data with full assignments for this compound can be limited in publicly accessible databases, the following table summarizes expected and reported data from various sources.

Spectroscopic TechniqueParameterObserved/Expected Value for this compound
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.5-7.2 ppm (multiplet)
N-H Proton: ~3.6 ppm (broad singlet)
Isopropyl CH: ~3.6-3.7 ppm (septet)
Methyl Protons (aromatic): ~2.3 ppm (singlet)
Isopropyl CH₃: ~1.2 ppm (doublet)
¹³C NMR Chemical Shift (δ)Aromatic C-N: ~148 ppm
Aromatic C-CH₃: ~139 ppm
Aromatic CH: ~110-130 ppm
Isopropyl CH: ~45 ppm
Aromatic CH₃: ~22 ppm
Isopropyl CH₃: ~23 ppm
FT-IR Wavenumber (cm⁻¹)N-H Stretch: ~3400 cm⁻¹
C-H Stretch (aromatic): ~3000-3100 cm⁻¹
C-H Stretch (aliphatic): ~2850-2970 cm⁻¹
C=C Stretch (aromatic): ~1500-1600 cm⁻¹
C-N Stretch: ~1250-1350 cm⁻¹
Mass Spec. m/zMolecular Ion [M]⁺: 149.12
Major Fragments: 134 ([M-CH₃]⁺), 106 ([M-C₃H₇]⁺)

Comparison with Alternative Amines

The choice of an amine in a synthetic pathway can significantly influence reaction outcomes. Below is a comparison of this compound with its ortho and para isomers, as well as a tertiary amine analogue, N,N-dimethyl-m-toluidine.

CompoundStructureKey Differentiating Spectroscopic FeaturesPotential Applications/Differences in Reactivity
This compound CC1=CC(=CC=C1)NC(C)CSee Table 1Intermediate in synthesis of various organic compounds. The meta-substitution pattern influences regioselectivity in electrophilic substitution reactions.
N-Isopropyl-O-toluidine CC1=C(C=CC=C1)NC(C)CAromatic proton signals will show a different splitting pattern due to the ortho-substitution. Steric hindrance from the adjacent methyl group may influence the N-H and isopropyl proton chemical shifts.The ortho-methyl group can sterically hinder reactions at the amine and influence the orientation of substituents in aromatic substitution reactions.
N-Isopropyl-P-toluidine CC1=CC=C(C=C1)NC(C)CAromatic region in ¹H NMR will show a more symmetrical splitting pattern (e.g., two doublets).The para-substitution leads to different electronic effects compared to the meta isomer, potentially altering reactivity.
N,N-Dimethyl-m-toluidine CN(C)C1=CC=CC(=C1)CAbsence of an N-H proton signal in ¹H NMR and IR spectra. Two singlets for the N-methyl groups in ¹H NMR.As a tertiary amine, it has different reactivity, often used as a catalyst or in reactions where a non-nucleophilic base is required.[1][2]

Experimental Protocols

Synthesis of this compound (Adapted from a procedure for N-ethyl-m-toluidine)[3]

Materials:

  • m-Toluidine

  • 2-Bromopropane (Isopropyl bromide)

  • 10% Sodium hydroxide solution

  • Ether

  • Anhydrous potassium hydroxide flakes

  • Concentrated hydrochloric acid

  • Sodium nitrite

Procedure:

  • Alkylation: In a sealed pressure vessel, combine m-toluidine and 2-bromopropane in equimolar amounts. Allow the reaction to stand at room temperature for 24-48 hours. A crystalline mass of the hydrobromide salt will form.

  • Liberation of the Amine: Break up the crystalline mass and add 10% sodium hydroxide solution and ether to liberate the free amine. Separate the ether layer, wash with water, and dry over anhydrous potassium hydroxide.

  • Purification (via N-nitroso derivative):

    • Dissolve the crude amine in a cooled solution of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite, keeping the temperature below 10°C.

    • Extract the resulting N-nitroso compound with ether.

    • Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

    • The N-nitroso compound can then be reduced back to the pure secondary amine using a suitable reducing agent like SnCl₂ in HCl.

  • Final Work-up: After reduction, make the solution strongly alkaline with sodium hydroxide and isolate the product by steam distillation or solvent extraction. The final product can be further purified by vacuum distillation.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a drop can be placed directly on the ATR crystal of an FT-IR spectrometer. Alternatively, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start m-Toluidine + 2-Bromopropane Reaction Alkylation Start->Reaction Pressure Vessel Workup Base Workup Reaction->Workup NaOH/Ether Purification Purification Workup->Purification Distillation/Chromatography Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analysis_Workflow cluster_analysis Structural Analysis Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Analytical workflow for structural confirmation.

References

Navigating the Data Gap: A Comparative Framework for N-Isopropyl-M-toluidine Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a framework for a comparative analysis of N-Isopropyl-M-toluidine's cross-reactivity, drawing upon established methodologies and data from structurally related m-toluidine derivatives. It is important to note that the experimental data presented herein is illustrative and derived from analogous compounds; it should not be directly extrapolated to this compound without specific experimental validation.

Physicochemical Properties of Toluidine Isomers

A fundamental step in assessing cross-reactivity is understanding the physicochemical properties of the compound and its structural analogs. The table below summarizes key properties for the three isomers of toluidine.

Common Nameo-toluidinem-toluidinep-toluidine
IUPAC Name 2-methylaniline3-methylaniline4-methylaniline
CAS Number 95-53-4108-44-1106-49-0
Molecular Formula C₇H₉NC₇H₉NC₇H₉N
Molecular Mass 107.17 g/mol 107.17 g/mol 107.17 g/mol
Melting Point -23 °C-30 °C43 °C
Boiling Point 199–200 °C203–204 °C200 °C
Density 1.00 g/cm³0.98 g/cm³1.05 g/cm³
(Data sourced from Wikipedia)[1]

Illustrative Cross-Reactivity Data of a Hypothetical M-Toluidine Derivative

To demonstrate how cross-reactivity data would be presented, the following table provides a hypothetical summary for a generic N-alkylated m-toluidine derivative against a panel of receptors. This data is for illustrative purposes only.

TargetAssay TypeIC₅₀ / Kᵢ (nM)% Inhibition @ 1µM
Primary Target X Radioligand Binding5095%
Off-Target A Radioligand Binding1,20045%
Off-Target B Enzyme Inhibition> 10,000< 10%
Off-Target C Radioligand Binding85060%

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are critical for comparative analysis. Below are generalized methodologies for key assays used in cross-reactivity profiling.

Radioligand Binding Assays

This technique is used to determine the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the inhibitory constant (Kᵢ).

Enzyme Inhibition Assays

These assays measure the ability of a compound to interfere with the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate.

  • Detection of Activity: The enzymatic activity is measured by monitoring the formation of the product or the depletion of the substrate over time. The detection method can be spectrophotometric, fluorometric, or luminescent, depending on the substrate and enzyme.

  • Data Analysis: The rate of the enzymatic reaction is plotted against the concentration of the test compound to determine the IC₅₀ value.

Conceptual Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity and potential off-target effects of a test compound.

Cross-Reactivity Screening Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional & Downstream Analysis Compound_Synthesis Test Compound Synthesis (e.g., this compound) Primary_Assay Primary Target Assay Compound_Synthesis->Primary_Assay Broad_Panel_Screening Broad Panel Screening (e.g., Receptor Panel) Primary_Assay->Broad_Panel_Screening Hit_Confirmation Confirmation of Initial Hits Broad_Panel_Screening->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Functional_Assays Cellular Functional Assays Dose_Response->Functional_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis Functional_Assays->Signaling_Pathway_Analysis Final_Report Cross-Reactivity Profile Report Signaling_Pathway_Analysis->Final_Report

Caption: A conceptual workflow for identifying and characterizing the cross-reactivity of a test compound.

Hypothetical Signaling Pathway Interaction

Should a cross-reactivity screen identify a significant off-target interaction, the next step would be to investigate the functional consequences. For instance, if a toluidine derivative were found to interact with a G-protein coupled receptor (GPCR), the following diagram illustrates a simplified, hypothetical signaling cascade that could be affected.

Hypothetical GPCR Signaling Pathway Compound N-Alkyl M-Toluidine Derivative GPCR Off-Target GPCR Compound->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase Activation (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: A simplified diagram of a hypothetical GPCR signaling pathway potentially affected by an off-target interaction.

References

A Comparative Guide to the Synthetic Routes of N-Substituted m-Toluidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-substituted m-toluidines is a critical step in the creation of a wide array of valuable compounds. The strategic choice of a synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of four primary methods for achieving N-substitution on the m-toluidine scaffold: Direct N-Alkylation, Reductive Amination, Buchwald-Hartwig Amination, and Ullmann Condensation.

At a Glance: Comparison of Synthetic Routes

Method General Reaction Typical Reagents Advantages Disadvantages Typical Yield Reaction Time Temperature (°C)
Direct N-Alkylation m-Toluidine + Alkyl HalideAlkyl bromide/iodide, Base (e.g., NaOH)Simple, one-step procedure.Prone to over-alkylation (di- and tri-alkylation), leading to purification challenges.[1]63-66% (for N-ethyl-m-toluidine)[1]24 hoursRoom Temperature
Reductive Amination m-Toluidine + Aldehyde/Ketone → Imine → AmineAldehyde/Ketone, Reducing agent (e.g., NaBH₄, Raney Nickel)High selectivity for mono-alkylation, avoids over-alkylation, generally good to high yields.[2]Two-step process (though often one-pot), requires a reducing agent.82-91% (for N-benzyl-m-toluidine)[3]~15 minutes (reduction step)Room Temperature - 60°C
Buchwald-Hartwig Amination m-Toluidine + Aryl Halide/TriflatePalladium catalyst, Phosphine ligand, Base (e.g., NaOtBu)Excellent functional group tolerance, broad substrate scope for N-arylation, high yields.[4][5]Requires expensive and air-sensitive catalysts and ligands, reaction setup can be complex.70-99% (general for secondary amines)[6][7]1 minute - 24 hours22 - 100°C
Ullmann Condensation m-Toluidine + Aryl HalideCopper catalyst, Base (e.g., K₂CO₃, K₃PO₄), often requires a ligand.Utilizes a less expensive metal catalyst (copper) compared to palladium.Often requires higher reaction temperatures and longer reaction times than Buchwald-Hartwig, can have a narrower substrate scope.[8]77-81% (for N-aryl p-toluidines)[9]24 hours45 - 120°C

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations for each synthetic route.

G Direct N-Alkylation m_toluidine m-Toluidine product N-Alkyl-m-toluidine m_toluidine->product + R-X, Base alkyl_halide Alkyl Halide (R-X) overalkylation Over-alkylation Products product->overalkylation Further alkylation

Caption: Direct N-Alkylation of m-toluidine.

G Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction m_toluidine m-Toluidine imine Imine Intermediate m_toluidine->imine + Carbonyl Compound carbonyl Aldehyde/Ketone product N-Substituted-m-toluidine imine->product + Reducing Agent

Caption: Two-step process of Reductive Amination.

G Buchwald-Hartwig Amination m_toluidine m-Toluidine product N-Aryl-m-toluidine m_toluidine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst, Ligand, Base catalyst->product

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

G Ullmann Condensation m_toluidine m-Toluidine product N-Aryl-m-toluidine m_toluidine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Cu Catalyst, Base, Ligand (optional) catalyst->product

Caption: Copper-catalyzed Ullmann condensation.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation for N-Ethyl-m-toluidine

This protocol is adapted from a known procedure for the synthesis of N-ethyl-m-toluidine.[1]

Materials:

  • m-Toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide solution

  • Ether

  • Flaked potassium hydroxide

Procedure:

  • In a suitable pressure vessel, combine equimolar amounts of m-toluidine and ethyl bromide.

  • Seal the vessel and allow the reaction to stand at room temperature for 24 hours. A white crystalline mass will form.

  • Break up the crystalline mass and add a 10% sodium hydroxide solution to liberate the free amine.

  • Extract the product into ether.

  • Wash the ether layer with water and then dry it over flaked potassium hydroxide.

  • Remove the ether by distillation to obtain the crude product.

  • Purify the N-ethyl-m-toluidine by vacuum distillation.

Protocol 2: Reductive Amination for N-Benzyl-m-toluidine

This protocol is a well-established method for the synthesis of N-benzyl-m-toluidine.[3]

Materials:

  • m-Toluidine

  • Benzaldehyde

  • Raney nickel catalyst

  • Ether

  • Hydrogen gas

Procedure:

  • Mix 107 g (1 mole) of m-toluidine and 106 g (1 mole) of benzaldehyde in a suitable flask. The temperature will rise to approximately 60°C.

  • Cool the mixture to below 35°C in a cold water bath and add 200 ml of ether.

  • Transfer the solution to a high-pressure hydrogenation apparatus and add 8-10 g of Raney nickel catalyst.

  • Pressurize the vessel with hydrogen to 1000 psi.

  • Shake the reaction mixture continuously at room temperature for 15 minutes.

  • Depressurize the vessel and filter the catalyst.

  • Wash the reaction vessel and catalyst with two 200 ml portions of ether.

  • Combine the ether fractions and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure N-benzyl-m-toluidine (boiling point 153–157°C / 4 mm Hg). The reported yield is 82-91%.[3]

Protocol 3: Buchwald-Hartwig Amination for N-Aryl-m-toluidine (General)

This is a general procedure for the palladium-catalyzed N-arylation of secondary amines, which can be adapted for m-toluidine.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • m-Toluidine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and m-toluidine to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Ullmann Condensation for N-Aryl-m-toluidine (General)

This protocol outlines a general procedure for the copper-catalyzed N-arylation of anilines, applicable to m-toluidine.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • m-Toluidine

  • Copper(I) iodide (CuI)

  • Base (e.g., K₃PO₄)

  • Ligand (optional, e.g., N,N'-dimethylethylenediamine)

  • Anhydrous solvent (e.g., toluene or DMSO)

Procedure:

  • To a dry reaction flask, add CuI, the base, and the ligand (if used).

  • Add m-toluidine and the aryl halide.

  • Add the anhydrous solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required duration.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Concluding Remarks

The selection of an optimal synthetic route for N-substituted m-toluidines is contingent upon several factors including the desired substitution pattern (alkyl vs. aryl), required purity, cost considerations, and available laboratory equipment.

  • Direct N-alkylation offers simplicity but is often plagued by a lack of selectivity.

  • Reductive amination is a superior choice for the synthesis of N-alkyl-m-toluidines, providing high yields and excellent control over the degree of substitution.[1][2]

  • For the synthesis of N-aryl-m-toluidines, both Buchwald-Hartwig amination and Ullmann condensation are powerful methods. The Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope, while the Ullmann condensation provides a more cost-effective, copper-catalyzed alternative, albeit often requiring more forcing conditions.[4][8]

Ultimately, a thorough evaluation of the specific synthetic target and the available resources will guide the researcher to the most appropriate and efficient synthetic strategy.

References

Safety Operating Guide

Proper Disposal of N-Isopropyl-M-toluidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of N-Isopropyl-M-toluidine are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals, outlining the necessary steps for the safe handling and disposal of this hazardous chemical. Adherence to these protocols is imperative to mitigate risks to personnel and prevent environmental contamination.

This compound is classified as a toxic substance, harmful if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste in strict accordance with all applicable local, regional, and national regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.

Hazard Profile and Safety Data

A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

Identifier/ClassificationData
CAS Number 10219-26-8
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Hazard Class 6.1 (Toxic Material)[3]
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word Danger[3]
US EPA Hazardous Waste Governed under 40 CFR Part 261[3]

Experimental Protocol: Disposal Procedure

The following protocol outlines the required steps for the safe disposal of this compound. This procedure is based on established best practices for hazardous waste management.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

Waste Collection and Segregation

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.

  • Liquid Waste:

    • Collect all unused this compound and solutions containing this chemical in a dedicated, properly labeled, and sealed container.[1]

    • The container must be compatible with the chemical. It is often best to use the original container.[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Solid Waste:

    • Any materials used to clean up spills of this compound, such as absorbent pads, vermiculite, or sand, must be treated as hazardous waste.

    • Collect these contaminated materials in a separate, sealable plastic bag or a designated solid hazardous waste container.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.

Labeling and Storage of Waste

Proper labeling and storage are essential for regulatory compliance and safety.

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste containers should be stored in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Ensure the storage area is cool, dry, and well-ventilated.[4]

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations regarding waste pickup schedules and documentation.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal_Workflow This compound Disposal Workflow cluster_prep 1. Preparation cluster_collection 2. Waste Collection & Segregation cluster_storage 3. Labeling & Storage cluster_disposal 4. Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Liquid_Waste Liquid Waste: Collect in a labeled, sealed, compatible container. Solid_Waste Contaminated Solids: Collect in a separate, sealed bag or container. Empty_Containers Empty Containers: Triple-rinse, collect rinsate. Dispose of container per policy. Labeling Label Waste Container: 'Hazardous Waste', Chemical Name, Hazards Liquid_Waste->Labeling Solid_Waste->Labeling Empty_Containers->Labeling Storage Store in Designated SAA: Cool, dry, well-ventilated, away from incompatibles. Labeling->Storage Final_Disposal Arrange for pickup by EHS or licensed contractor. Storage->Final_Disposal

Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling N-Isopropyl-M-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-Isopropyl-M-toluidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn.[2]
Hand Protection Impervious gloves are required.[2] Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling aromatic amines.[1] Always inspect gloves for degradation before use.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or in poorly ventilated areas.[3] For higher concentrations, a full-face respirator may be necessary.
Body Protection An impervious lab coat or protective clothing is necessary to prevent skin contact.[2] In case of a significant spill risk, chemical-resistant aprons and boots are advised.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to minimize exposure and prevent accidents.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not inhale vapors or mists.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all work surfaces and equipment after use.

    • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[2]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Prevent the spill from entering drains or waterways.[2]

In Case of Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste in strict accordance with local, regional, and national regulations.[2]

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible wastes.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage :

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Method :

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Common disposal methods for aromatic amines include incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship of safety considerations.

Experimental Workflow for Handling this compound prep Preparation handling Handling prep->handling post_handling Post-Handling handling->post_handling spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure disposal Waste Disposal post_handling->disposal emergency Emergency Procedures spill->emergency exposure->emergency emergency->post_handling end End disposal->end

Caption: Workflow for handling this compound.

Safety Logic for this compound chemical This compound hazards Hazards (Toxic, Irritant) chemical->hazards disposal_plan Disposal Plan chemical->disposal_plan ppe Required PPE hazards->ppe controls Engineering Controls (Fume Hood) hazards->controls emergency_plan Emergency Plan (Spill & Exposure) hazards->emergency_plan procedures Safe Handling Procedures ppe->procedures controls->procedures safe_outcome Safe Laboratory Environment procedures->safe_outcome emergency_plan->safe_outcome disposal_plan->safe_outcome

Caption: Key safety considerations for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.